Product packaging for Tributylphenoxystannane(Cat. No.:CAS No. 3587-18-6)

Tributylphenoxystannane

Cat. No.: B15341946
CAS No.: 3587-18-6
M. Wt: 383.2 g/mol
InChI Key: WSFFSRSHQHHVHH-UHFFFAOYSA-M
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Description

Tributylphenoxystannane (CAS 3587-18-6) is an organotin compound with the molecular formula C₁₈H₃₂OSn and a molecular weight of 383.14 g/mol . This reagent is part of a class of organostannanes that are highly valuable in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. While the specific mechanism of action for this compound is not fully detailed in the literature, its structure suggests its utility is derived from the tin center's ability to transfer the phenoxy group to various electrophiles. In general, the mechanism of action in such reactions involves a specific biochemical or molecular interaction where the organotin compound acts as a reactant or catalyst . For instance, analogous reagents like tributyl(3,3,3-trifluoro-1-propynyl)stannane are employed as efficient reagents for constructing complex heterocyclic systems , and other tributylphenylstannane derivatives are commonly used in Stille-type cross-coupling reactions to form new carbon-carbon bonds . This makes this compound a compound of interest for researchers developing new synthetic methodologies, constructing complex molecular architectures, or exploring novel reaction pathways in areas such as materials science and pharmaceutical intermediate synthesis. As with all organotin compounds, appropriate safety precautions must be observed during handling. For Research Use Only (RUO). This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32OSn B15341946 Tributylphenoxystannane CAS No. 3587-18-6

Properties

CAS No.

3587-18-6

Molecular Formula

C18H32OSn

Molecular Weight

383.2 g/mol

IUPAC Name

tributyl(phenoxy)stannane

InChI

InChI=1S/C6H6O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

WSFFSRSHQHHVHH-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tributylphenoxystannane, a significant organotin compound. The document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a structured format to support research and development activities in medicinal chemistry and material science.

Synthesis of this compound

This compound can be effectively synthesized through two primary methods: the reaction of tributyltin chloride with phenol in the presence of a base, or the reaction of bis(tributyltin) oxide with phenol.

Method 1: From Tributyltin Chloride and Phenol

This method involves the deprotonation of phenol by a base, typically a tertiary amine like triethylamine, followed by nucleophilic substitution at the tin center of tributyltin chloride. The triethylammonium chloride byproduct is subsequently removed by filtration.

Experimental Protocol:

In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol (1.0 equivalent) and triethylamine (1.1 equivalents) is prepared in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF). To this stirred solution, tributyltin chloride (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from 2 to 12 hours, during which the formation of a white precipitate (triethylammonium chloride) is observed. Upon completion of the reaction, the precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation or chromatography to afford pure this compound.

Method 2: From Bis(tributyltin) Oxide and Phenol

This synthesis route involves the reaction of bis(tributyltin) oxide with phenol, which proceeds with the elimination of water. To drive the reaction to completion, the water is typically removed azeotropically using a Dean-Stark apparatus.

Experimental Protocol:

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, bis(tributyltin) oxide (0.5 equivalents) and phenol (1.0 equivalent) are dissolved in a solvent that forms an azeotrope with water, such as toluene or benzene. The reaction mixture is heated to reflux, and the water generated is collected in the Dean-Stark trap. The reaction is monitored by observing the cessation of water collection. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound.

Reaction Yields:

MethodTypical YieldReference
From Tributyltin Chloride and Phenol>80%[1]
From Bis(tributyltin) Oxide and PhenolHigh

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and tin environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for both the tributyl and the phenoxy moieties. The aromatic protons of the phenoxy group typically appear as multiplets in the downfield region. The protons of the butyl groups attached to the tin atom show a series of multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The chemical shifts of the butyl carbons are characteristic of a tributyltin group, while the aromatic carbons of the phenoxy group resonate in the expected downfield region.

¹¹⁹Sn NMR Spectroscopy: The tin-119 NMR spectrum is particularly informative for determining the coordination environment of the tin atom. For this compound, a single resonance is typically observed in the chemical shift range indicative of a four-coordinate, tetrahedral tin center.[1]

Table of NMR Data for this compound:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.20 - 6.80m-Phenyl H
1.65 - 1.45m-Sn-CH₂-CH₂ -CH₂-CH₃
1.40 - 1.20m-Sn-CH₂-CH₂-CH₂ -CH₃
1.15 - 0.95t~7.3Sn-CH₂ -CH₂-CH₂-CH₃
0.90t~7.3Sn-CH₂-CH₂-CH₂-CH₃
¹³C~163s-C-O (ipso-carbon)
~129s-Phenyl C-H (para)
~121s-Phenyl C-H (ortho)
~119s-Phenyl C-H (meta)
~29.1s-Sn-CH₂-CH₂ -CH₂-CH₃
~27.3s-Sn-CH₂-CH₂-CH₂ -CH₃
~16.5s-Sn-CH₂ -CH₂-CH₂-CH₃
~13.7s-Sn-CH₂-CH₂-CH₂-CH₃
¹¹⁹Sn~120s-Sn

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in this compound. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the phenol starting material is a key indicator of successful synthesis.

Table of Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹)Vibration ModeDescription
3060 - 3030ν(C-H) aromaticAromatic C-H stretching
2955 - 2850ν(C-H) aliphaticAliphatic C-H stretching of the butyl groups
~1590, ~1485ν(C=C) aromaticAromatic ring C=C stretching
~1250ν(C-O)Aryl C-O stretching
~530ν(Sn-C)Tin-carbon stretching
~460ν(Sn-O)Tin-oxygen stretching
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the isotopic distribution of tin, the molecular ion peak will be accompanied by a characteristic pattern of satellite peaks.

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to involve the loss of butyl radicals and the phenoxy group from the tin center.

Table of Expected Major Fragments in the Mass Spectrum of this compound:

m/z (for ¹²⁰Sn)Fragment IonDescription
384[C₁₈H₃₂OSn]⁺Molecular Ion (M⁺)
327[(C₄H₉)₂SnOPh]⁺Loss of a butyl radical (•C₄H₉)
270[(C₄H₉)SnOPh]⁺Loss of two butyl radicals
213[SnOPh]⁺Loss of three butyl radicals
291[(C₄H₉)₃Sn]⁺Cleavage of the Sn-O bond
57[C₄H₉]⁺Butyl cation

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from tributyltin chloride and phenol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Tributyltin Chloride Tributyltin Chloride Mixing in Anhydrous Solvent Mixing in Anhydrous Solvent Tributyltin Chloride->Mixing in Anhydrous Solvent Phenol Phenol Phenol->Mixing in Anhydrous Solvent Triethylamine Triethylamine Triethylamine->Mixing in Anhydrous Solvent Filtration Filtration Mixing in Anhydrous Solvent->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis workflow for this compound.

Characterization Logic

The following diagram illustrates the logical relationship between the characterization techniques used to confirm the structure and purity of the synthesized this compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 119Sn NMR 119Sn NMR NMR Spectroscopy->119Sn NMR Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation IR Spectroscopy->Purity Assessment Mass Spectrometry->Structural Confirmation Mass Spectrometry->Purity Assessment 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation 119Sn NMR->Structural Confirmation

Caption: Logic of characterization for this compound.

References

Physical and chemical properties of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tributylphenoxystannane is an organotin compound with the chemical formula C18H32OSn. While it belongs to the broader class of tributyltin compounds, which are known for their diverse industrial applications and biological effects, specific technical data for this compound remains notably scarce in publicly accessible scientific literature. This guide serves to consolidate the available information and highlight the significant knowledge gaps that present opportunities for future research.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3587-18-6[1]
Molecular Formula C18H32OSn[2]
Molecular Weight 383.15608 g/mol [2]
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available for this compound. A related compound, Tributyl(4-methoxyphenyl)stannane, is reported to be soluble in common organic solvents.-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general synthetic routes for similar organotin compounds often involve the reaction of a tributyltin halide with the corresponding phenoxide salt.

A potential, though unverified, synthetic pathway is proposed below. This should be considered a theoretical starting point for experimental design and would require rigorous optimization and characterization.

Proposed Synthetic Workflow

G Proposed Synthesis of this compound phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation base Strong Base (e.g., NaH, NaOH) base->phenoxide product This compound phenoxide->product Nucleophilic Substitution tributyltin_chloride Tributyltin Chloride tributyltin_chloride->product workup Reaction Work-up (Filtration, Extraction) product->workup purification Purification (Distillation, Chromatography) workup->purification purification->product Isolated Product

Caption: Proposed synthetic route for this compound.

Biological Activity and Signaling Pathways

A critical gap in the current body of knowledge is the absence of specific data on the biological activity of this compound. While the broader class of tributyltin (TBT) compounds is known to exhibit significant biological effects, including cytotoxicity and antifungal properties, it is imperative to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Studies on general TBT compounds suggest potential mechanisms of action that could be investigated for this compound:

  • Cytotoxicity: TBT compounds have been shown to induce neuronal cell death. The proposed mechanism involves an increase in intracellular calcium levels and the generation of free radicals.[3]

  • Antifungal Activity: The antifungal activity of some tributyltin derivatives has been documented, with n-tributyltin acetate showing efficacy against certain yam rot fungi.[4]

Hypothetical Signaling Pathway for TBT-Induced Cytotoxicity

The following diagram illustrates a generalized signaling pathway for cytotoxicity induced by tributyltin compounds, which could serve as a hypothetical framework for investigating this compound.

G Hypothetical Signaling Pathway for TBT-Induced Cytotoxicity TBT Tributyltin Compound (e.g., this compound) Cell_Membrane Cell Membrane TBT->Cell_Membrane Ca_Channel Calcium Channels Cell_Membrane->Ca_Channel Disruption ROS Reactive Oxygen Species (ROS) Generation Ca_Channel->ROS Increased Intracellular Ca2+ Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: A generalized pathway of TBT-induced cytotoxicity.

Future Research Directions

The significant lack of data for this compound presents numerous opportunities for original research. Key areas for investigation include:

  • Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, density, and solubility in various solvents is fundamental for any further research and application.

  • Development of Synthetic Protocols: Optimization and full characterization of a reliable synthetic route for this compound are essential.

  • Biological Screening: A comprehensive screening of the biological activities of this compound, including its potential antifungal, antibacterial, and cytotoxic effects, is warranted.

  • Mechanism of Action Studies: Should biological activity be identified, elucidation of the specific signaling pathways and molecular targets will be crucial for understanding its mode of action and potential for drug development.

Conclusion

While the name "this compound" exists in chemical databases, the scientific community currently lacks the in-depth technical data required for its full characterization and potential application. This guide has summarized the limited available information and outlined critical areas for future research. The exploration of this compound's properties and biological activities could yield valuable insights and potentially lead to the development of new chemical entities with therapeutic or industrial relevance. Researchers are encouraged to address these knowledge gaps to unlock the potential of this compound.

References

Tributylphenoxystannane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3587-18-6[1]

Molecular Formula: C18H32OSn[1]

This technical guide provides a comprehensive overview of Tributylphenoxystannane, a member of the organotin family. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, structural features, and potential applications based on the characteristics of related organotin compounds.

Molecular Structure and Properties

This compound features a central tin atom covalently bonded to three butyl groups and a phenoxy group. The molecular structure can be represented by the canonical SMILES notation: CCCC--INVALID-LINK--(CCCC)OC1=CC=CC=C1.[1]

PropertyValueReference
Molecular Weight 383.16 g/mol [1]
Synonyms Phenoxytributylstannane, Tributyltin phenoxide[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general method for the synthesis of similar tributyltin compounds involves the reaction of a tributyltin halide (e.g., tributyltin chloride) with the corresponding sodium salt of the desired ligand (in this case, sodium phenoxide). This type of nucleophilic substitution reaction is a common method for the formation of organotin esters and ethers.

Spectral Analysis

  • 1H NMR: Resonances corresponding to the protons of the three butyl groups would be observed in the aliphatic region (typically 0.8-1.6 ppm). The protons of the phenyl group would appear in the aromatic region (around 6.8-7.3 ppm).

  • 13C NMR: Signals for the carbon atoms of the butyl chains would be present in the upfield region, while the aromatic carbons of the phenoxy group would be found further downfield. The carbon atom of the phenyl ring directly bonded to the oxygen would show a characteristic chemical shift.

  • IR Spectroscopy: Characteristic absorption bands would include C-H stretching vibrations for the aliphatic butyl groups and the aromatic phenyl group, C=C stretching vibrations for the aromatic ring, and a Sn-O stretching vibration.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of butyl groups and the phenoxy group.

Potential Biological Activity and Toxicological Profile

Antifungal and Biocidal Properties

Tributyltin compounds, as a class, are well-documented for their potent antifungal and biocidal properties. They have historically been used as wood preservatives and in antifouling paints for marine vessels. The biological activity of these compounds is attributed to the tributyltin moiety, which can disrupt mitochondrial oxidative phosphorylation and interact with various cellular proteins. While specific studies on the antifungal activity of this compound were not identified, it is plausible that it would exhibit similar properties to other tributyltin derivatives, such as tributyltin acetate, which has shown significant effects against various fungal isolates.

Toxicology

Organotin compounds, particularly tributyltins, are known for their toxicity to a wide range of organisms, including mammals. Acute toxicity studies on related compounds like tri-n-butyltin acetate in rats have shown significant central nervous system and respiratory depression. The histopathological findings in such studies included damage to the lungs, liver, kidneys, and brain. Due to these toxicological concerns, the use of tributyltin compounds has been heavily restricted in many applications. Any research or development involving this compound would require stringent safety protocols and a thorough toxicological evaluation.

Experimental Workflow for Antifungal Activity Screening

The following diagram illustrates a general experimental workflow for evaluating the antifungal activity of a compound like this compound.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound This compound (Test Compound) Stock Stock Solution Preparation Compound->Stock Solvent Appropriate Solvent (e.g., DMSO) Solvent->Stock Serial Serial Dilutions Stock->Serial Microplate Microplate Assay (96-well plate) Serial->Microplate Fungi Fungal Culture (e.g., Candida albicans) Inoculum Inoculum Preparation Fungi->Inoculum Inoculum->Microplate Incubation Incubation Microplate->Incubation Reader Plate Reader (OD Measurement) Incubation->Reader MIC MIC Determination Reader->MIC MFC MFC Determination MIC->MFC Report Final Report MFC->Report

References

No Information Available on the Environmental Fate and Degradation of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and environmental databases has revealed no specific information on the environmental fate, degradation, ecotoxicity, or analytical methodologies for the compound Tributylphenoxystannane.

Despite extensive searches for data pertaining to "this compound," no peer-reviewed articles, technical reports, or regulatory documents containing quantitative data on its persistence, bioaccumulation, toxicity, or degradation pathways were identified. Consequently, the creation of an in-depth technical guide with detailed experimental protocols and data visualization for this specific compound is not possible at this time.

The scientific community has extensively studied other organotin compounds, most notably Tributyltin (TBT) and Triphenyltin (TPT). These compounds have been widely used as biocides in antifouling paints for ships and have well-documented environmental impacts. Information on TBT and TPT covers their persistence in aquatic environments, their tendency to bioaccumulate in organisms, and their significant toxicity, including endocrine-disrupting effects.[1][2][3]

Degradation of organotin compounds like TBT and TPT in the environment is known to occur through the sequential removal of the organic groups from the tin atom, a process that can be mediated by biological and physical factors.[4][5] For instance, the degradation of triphenyltin involves the splitting off of phenyl groups to form diphenyl and monophenyltin compounds.[4] Similarly, the degradation of TBT proceeds through dibutyltin (DBT) and monobutyltin (MBT) to inorganic tin.

While this information on related compounds provides a general context for the potential environmental behavior of organotin compounds, it is not directly applicable to this compound. The presence of the phenoxy group could significantly alter the compound's physical, chemical, and toxicological properties, leading to a unique environmental fate and degradation profile.

Researchers, scientists, and drug development professionals interested in the environmental impact of organotin compounds are encouraged to consult the extensive body of literature available on more widely studied analogues such as TBT and TPT. However, for this compound, a significant data gap exists, highlighting a potential area for future environmental research. Without specific studies on this compound, any assessment of its environmental risk would be highly speculative.

References

The Unseen Threat: A Technical Guide to the Aquatic Ecotoxicology of Tributylphenoxystannane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial applications, including as biocides in antifouling paints. While effective, their persistence and high toxicity to non-target aquatic organisms have raised significant environmental concerns. This technical guide provides an in-depth analysis of the toxicological effects of tributylphenoxystannane on aquatic life, drawing parallels from the extensive data available for tributyltin (TBT). The document summarizes key toxicity endpoints, details standardized experimental protocols for aquatic toxicity testing, and elucidates the known mechanisms of action, particularly focusing on endocrine disruption.

Quantitative Toxicological Data

The toxicity of organotin compounds to aquatic life is well-documented, with effects observed across various trophic levels, including fish, invertebrates, and algae. The following tables summarize the acute and chronic toxicity data for tributyltin (TBT), which is considered a suitable proxy for assessing the potential environmental risk of this compound.

Table 1: Acute Toxicity of Tributyltin (TBT) to Aquatic Organisms

Test OrganismSpeciesEndpoint (96h LC50/EC50)Concentration (µg/L)Reference
Fish
Fathead MinnowPimephales promelasLC502.6[1][2]
Rainbow TroutOncorhynchus mykissLC504.571[2]
Chinook Salmon (juvenile)Oncorhynchus tshawytschaLC501.460[2][3]
Sheepshead Minnow (subadult)Cyprinodon variegatusLC5025.9[2][3]
Invertebrates
Water FleaDaphnia magnaEC50 (48h)2.2 - 6.6[4]
Mysid ShrimpAcanthomysis sculptaLC500.42[4]
Pacific Oyster (larvae)Crassostrea gigasLC501.557[2][3]
Blue Mussel (larvae)Mytilus edulisLC502.238[2][3]
Algae
Mixed Freshwater Algae-IC50 (4h)3.0[1]

Table 2: Chronic Toxicity of Tributyltin (TBT) to Aquatic Organisms

Test OrganismSpeciesEndpointConcentration (µg/L)Reference
Fish
Fathead Minnow (juvenile)Pimephales promelas33-day LOEC (growth)0.08[1][4]
Fathead Minnow (juvenile)Pimephales promelas30-day LOEL (growth)0.22[1]
Invertebrates
Water FleaDaphnia magna21-day LOEC (reproduction)0.2[4]
ClamMercenaria mercenaria14-day LOEL (growth)0.01[1]

Experimental Protocols

Standardized testing methodologies are crucial for generating reliable and comparable ecotoxicological data. The following sections detail the key OECD guidelines for assessing the toxicity of chemicals to aquatic organisms. These protocols are widely accepted by regulatory bodies and the scientific community.

Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline outlines a method to assess the acute lethal toxicity of a substance to fish.[5][6][7][8][9]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).

  • Test Design: A limit test is first performed at a concentration of 100 mg/L to determine if the substance has low toxicity.[7] If mortality is observed, a full dose-response test is conducted with at least five geometrically spaced concentrations.[6]

  • Exposure Duration: 96 hours.[5][6]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[5][6]

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the test substance that is lethal to 50% of the test fish over the 96-hour period.[5] Other endpoints like NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) can also be determined.[5]

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.[5] Water quality parameters such as pH and hardness are also monitored.

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis acclimation Acclimation of Test Fish range_finding Range-Finding Test (optional) acclimation->range_finding test_solutions Preparation of Test Solutions range_finding->test_solutions exposure Exposure of Fish for 96h (Static or Semi-Static) test_solutions->exposure observations Record Mortalities at 24, 48, 72, 96h exposure->observations lc50_calc Calculate LC50 observations->lc50_calc noec_loec Determine NOEC/LOEC observations->noec_loec

OECD 203 Experimental Workflow.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to planktonic crustaceans, which are a critical component of aquatic food webs.[10][11][12][13][14]

  • Test Organism: Daphnia magna is the most commonly used species.[11]

  • Test Design: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.[12][13] A limit test at 100 mg/L can be performed initially.[14]

  • Exposure Duration: 48 hours.[12][13]

  • Observation: Immobilisation (the inability to swim) is recorded at 24 and 48 hours.[12][13]

  • Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration that immobilises 50% of the daphnids within 48 hours.[11] NOEC and LOEC values can also be determined.[11]

  • Test Conditions: The test is conducted in a defined medium under controlled temperature and lighting conditions.[12]

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis daphnid_culture Culture of Daphnia magna exposure Exposure of Young Daphnids for 48h daphnid_culture->exposure test_solutions Preparation of Test Solutions test_solutions->exposure observations Record Immobilisation at 24h & 48h exposure->observations ec50_calc Calculate EC50 observations->ec50_calc noec_loec Determine NOEC/LOEC observations->noec_loec

OECD 202 Experimental Workflow.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test assesses the effects of a substance on the growth of primary producers, which form the base of most aquatic food webs.[15][16][17][18][19]

  • Test Organism: Common test species include green algae such as Pseudokirchneriella subcapitata and cyanobacteria like Anabaena flos-aquae.[15][16]

  • Test Design: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance.[18]

  • Exposure Duration: Typically 72 hours.[15][16]

  • Observation: Algal growth is measured over the exposure period, usually by cell counts or fluorescence.[16]

  • Endpoint: The primary endpoints are the EC50 values for both growth rate inhibition and yield reduction.[16] NOEC and LOEC values are also determined.[16]

  • Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and controlled temperature.[15]

OECD_201_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis algal_culture Exponentially Growing Algal Culture exposure Exposure of Algae for 72h algal_culture->exposure test_solutions Preparation of Test Solutions test_solutions->exposure growth_measurement Measure Algal Growth (e.g., cell count) exposure->growth_measurement ec50_calc Calculate EC50 (Growth Rate & Yield) growth_measurement->ec50_calc noec_loec Determine NOEC/LOEC growth_measurement->noec_loec

OECD 201 Experimental Workflow.

Mechanisms of Toxic Action

The toxicity of organotin compounds like TBT is multifaceted, affecting various physiological processes in aquatic organisms. A primary and well-studied mechanism of action is endocrine disruption.

Endocrine Disruption: Aromatase Inhibition

Tributyltin is a potent endocrine-disrupting chemical that can interfere with the hormonal systems of aquatic organisms, particularly affecting sexual development and reproduction.[20][21][22] A key molecular target of TBT is the enzyme aromatase (CYP19) .[23]

Aromatase is responsible for the conversion of androgens (male sex hormones) like testosterone into estrogens (female sex hormones).[23] By inhibiting aromatase activity, TBT disrupts this crucial hormonal balance.[23][24] This inhibition leads to an accumulation of androgens and a deficit of estrogens, which can have profound effects on organisms, especially during early life stages when sexual differentiation occurs.[23] In fish, this can lead to the masculinization of females and imposex in some gastropod species, which is the imposition of male sexual characteristics onto females.[23]

The signaling pathway below illustrates the impact of TBT on steroidogenesis and its consequences.

TBT_Endocrine_Disruption cluster_normal Normal Steroidogenesis cluster_tbt TBT Exposure Testosterone Testosterone (Androgen) Aromatase Aromatase (CYP19) Testosterone->Aromatase Conversion Androgen_Receptor Androgen Receptor Testosterone->Androgen_Receptor Estrogen Estrogen Aromatase->Estrogen Estrogen_Receptor Estrogen Receptor Estrogen->Estrogen_Receptor Male_Development Male Phenotypic Development Androgen_Receptor->Male_Development Masculinization Masculinization / Imposex Androgen_Receptor->Masculinization Female_Development Female Phenotypic Development Estrogen_Receptor->Female_Development TBT Tributyltin (TBT) TBT->Aromatase Inhibition

TBT-induced aromatase inhibition.

Conclusion and Future Directions

While specific toxicological data for this compound remains elusive, the extensive information available for its close analog, tributyltin, provides a strong basis for concern regarding its potential impact on aquatic ecosystems. The high acute and chronic toxicity of TBT to a wide range of aquatic organisms, coupled with its well-established endocrine-disrupting effects, underscores the urgent need for comprehensive ecotoxicological testing of this compound.

Future research should prioritize conducting standardized acute and chronic toxicity tests on this compound with representative aquatic species from different trophic levels. Furthermore, mechanistic studies are warranted to determine if it shares the same endocrine-disrupting properties as TBT, particularly its potential to inhibit aromatase activity. Generating this critical data will enable a more accurate risk assessment and inform the development of appropriate regulatory measures to protect the health of our aquatic environments.

References

An In-depth Technical Guide on the Mechanism of Action of Tributylphenoxystannane as a Biocide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tributylphenoxystannane is a member of the triorganotin compound family, a class of chemicals known for their potent biocidal properties. These compounds, particularly tributyltins (TBTs), have been utilized as antifouling agents, agricultural pesticides, and wood preservatives.[1] The biocidal efficacy of this compound stems from the tributyltin moiety, which disrupts fundamental cellular processes in a wide range of organisms. This technical guide elucidates the core mechanisms of action, focusing on mitochondrial toxicity and endocrine disruption, and provides relevant quantitative data and experimental protocols for research professionals. While data specific to the phenoxy- derivative is limited, the mechanisms described for tributyltin compounds are considered directly applicable.

Core Mechanisms of Action

The toxicity of tributyltin compounds is multifaceted, targeting several critical cellular pathways simultaneously. The primary modes of action are the disruption of energy metabolism via mitochondrial poisoning and the interference with hormonal signaling pathways.

Mitochondrial Toxicity: Inhibition of Oxidative Phosphorylation

The primary and most well-documented mechanism of action for tributyltin compounds is the potent inhibition of mitochondrial F1F0-ATP synthase.[2][3][4] This enzyme is crucial for cellular energy production in all aerobic organisms.

  • Interaction with F1F0-ATP Synthase: TBTs bind non-covalently to the F0 subunit of the ATP synthase complex, the proton channel embedded in the inner mitochondrial membrane.[2][5] This binding physically obstructs the flow of protons that drives the synthesis of ATP from ADP and inorganic phosphate.

  • Disruption of Proton Motive Force: By inhibiting the ATP synthase, TBTs effectively uncouple the proton motive force from ATP production. This leads to a rapid depletion of cellular ATP, starving the cell of its primary energy currency and leading to metabolic collapse and cell death.[6]

  • Consequences: The inhibition of oxidative phosphorylation paralyzes the cardiovascular and respiratory systems in target organisms.[3] This effect is observed across a vast range of life forms, from bacteria and yeast to mammals, making TBTs broad-spectrum biocides.[2]

G ETC Electron Transport Chain H_out H+ ETC->H_out Proton Pumping F0 F0 Proton Channel H_out->F0:f0 Proton Flow F1 F1 Catalytic Site ATP ATP F1:f1->ATP Synthesis ADP ADP + Pi ADP->F1:f1 TBT This compound (TBT) TBT->Inhibition Inhibition->F0:f0

Caption: TBT inhibits the F0 subunit of ATP synthase, blocking proton flow and halting ATP production.
Endocrine Disruption

Tributyltin compounds are potent endocrine-disrupting chemicals (EDCs), particularly in aquatic invertebrates.[7] The effects on vertebrates, including mammals, are also an area of significant research. Two primary mechanisms have been proposed.

  • Aromatase Inhibition Theory: The classic explanation for imposex (the imposition of male sexual characteristics on female gastropods) is the inhibition of the enzyme aromatase (cytochrome P450).[8][9] Aromatase is responsible for converting androgens (like testosterone) into estrogens. Inhibition of this enzyme leads to an accumulation of testosterone, causing masculinization.[9]

  • Nuclear Receptor Agonism: More recent evidence suggests that TBTs may not primarily act as aromatase inhibitors at environmentally relevant concentrations.[7][10] Instead, they function as potent agonists for nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[11] Activation of the RXR-PPARγ heterodimer by TBTs can induce adipogenesis (fat cell formation) in vertebrates and transcriptionally modulate genes involved in steroidogenesis, providing a more complex model for their endocrine-disrupting effects.[11][12]

G cluster_mech1 Mechanism 1: Aromatase Inhibition cluster_mech2 Mechanism 2: Nuclear Receptor Agonism TBT This compound (TBT) Aromatase Aromatase (CYP19) TBT->Aromatase Inhibition Receptor RXR : PPARγ Heterodimer TBT->Receptor Activation Estradiol Estradiol Aromatase->Estradiol Conversion Testosterone Testosterone Testosterone->Aromatase Masculinization Masculinization (e.g., Imposex) Testosterone->Masculinization Gene Target Gene Expression Receptor->Gene Modulation Adipogenesis Adipogenesis Gene->Adipogenesis Steroidogenesis Altered Steroidogenesis Gene->Steroidogenesis

Caption: Dual endocrine disruption pathways of TBT via aromatase inhibition and nuclear receptor agonism.

Quantitative Biocidal Activity

The potency of tributyltin compounds varies by species, but they are generally effective at very low concentrations, leading to significant environmental concern due to their impact on non-target organisms.[13]

Organism TypeSpeciesEndpointConcentration (µg/L)Reference
Fish Oncorhynchus mykissNOEC0.04 - 0.06[14]
Pimephales promelasNOEC0.17[14]
Crustaceans Daphnia magnaNOEC0.16[14]
Lobster LarvaeGrowth Stop1.0[13]
Mollusks Biomphalaria glabrataLOEC0.001[14]
VariousAdverse Effects0.06 - 2.3[13]
Algae Unicellular Marine AlgaeEC50 (72h)0.33 - 1.03[13]

Table 1: Summary of toxicological data for tributyltin (TBT) compounds against various aquatic organisms. NOEC (No-Observed-Effect Concentration), LOEC (Lowest-Observed-Effect Concentration), EC50 (Effective Concentration, 50%).

Experimental Protocols

Investigating the mechanism of action of this compound requires specific bioassays. Below are detailed protocols for assessing its effects on mitochondrial function and endocrine activity.

Protocol: Assessment of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol outlines the measurement of OCR in intact cells to determine the effect of a biocide on mitochondrial respiration. This method allows for the dissection of basal respiration, ATP-linked respiration, and maximal respiratory capacity.[15][16]

Materials:

  • Cell culture of interest (e.g., HepG2, primary neurons)

  • Seahorse XF or similar microplate-based respirometer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, glutamine)

  • This compound (test compound)

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors)

  • Cell culture plates compatible with the respirometer

Procedure:

  • Cell Seeding: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Cell Preparation: Remove growth medium from cells, wash twice with the warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Compound Plate: Load the injector ports of the sensor cartridge with the test compound and mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) to achieve desired final concentrations.

  • Instrument Calibration: Load the hydrated sensor cartridge into the respirometer for calibration.

  • Run Assay: After calibration, replace the calibrant plate with the cell plate. The instrument will sequentially measure baseline OCR, then inject the compounds and measure the subsequent changes in OCR.

    • Injection A: this compound (or vehicle control).

    • Injection B: Oligomycin (to measure ATP-linked respiration).

    • Injection C: FCCP (to measure maximal respiration).

    • Injection D: Rotenone & Antimycin A (to measure non-mitochondrial respiration).

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[15]

G cluster_injections Measurement Cycle start 1. Seed Cells in Microplate prep_cells 2. Prepare Cells: Wash & Add Assay Medium start->prep_cells prep_cartridge 3. Prepare Cartridge: Hydrate & Load Compounds start->prep_cartridge calibrate 4. Calibrate Instrument prep_cells->calibrate prep_cartridge->calibrate run_assay 5. Run Assay: Sequential Injections & OCR Measurement calibrate->run_assay inj_base Measure Basal OCR analyze 6. Normalize Data & Calculate Bioenergetic Parameters run_assay->analyze inj_tbt Inject TBT (Test Compound) inj_base->inj_tbt inj_oligo Inject Oligomycin inj_tbt->inj_oligo inj_fccp Inject FCCP inj_oligo->inj_fccp inj_rot Inject Rotenone/AA inj_fccp->inj_rot end 7. Interpret Results analyze->end

Caption: Experimental workflow for assessing mitochondrial toxicity using OCR measurements.
Protocol: In Vitro Aromatase Activity Assay (Tritiated Water-Release Method)

This protocol is a sensitive method to directly measure the catalytic activity of aromatase and its inhibition by test compounds. It is based on the stereospecific release of tritium (³H) from the C1β position of an androgen precursor during its conversion to estrogen.

Materials:

  • Human choriocarcinoma cells (e.g., JEG-3) or other aromatase-expressing cells/microsomes.

  • [1β-³H]-androst-4-ene-3,17-dione (tritiated substrate).

  • Cell culture medium and supplements.

  • This compound (test compound) and Letrozole (positive control inhibitor).

  • NADPH regenerating system (if using microsomes).

  • 5% (w/v) charcoal/0.5% (w/v) dextran suspension in water.

  • Scintillation fluid and vials.

Procedure:

  • Cell Culture: Culture JEG-3 cells in appropriate medium until confluent.

  • Compound Exposure: Pre-incubate the cells with various concentrations of this compound, a vehicle control, and a positive control (Letrozole) for a defined period (e.g., 1-24 hours).

  • Initiate Reaction: Add the tritiated substrate, [1β-³H]-androstenedione, (typically at a final concentration of 50-100 nM) to each well and incubate at 37°C for a set time (e.g., 2-4 hours).

  • Terminate Reaction: Stop the reaction by transferring the culture medium to a new tube.

  • Separate Substrate from Product: Add an equal volume of the charcoal-dextran suspension to the medium. Vortex and incubate on ice for 10-15 minutes. The charcoal adsorbs the unmetabolized steroid substrate.

  • Centrifugation: Centrifuge the tubes at ~2000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Measure Released Tritium: Carefully transfer a known volume of the supernatant (which contains the released ³H₂O) to a scintillation vial.

  • Scintillation Counting: Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity in the supernatant is directly proportional to the aromatase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value for this compound.

Conclusion

The biocidal mechanism of this compound, representative of all tributyltin compounds, is potent and multifaceted. Its primary mode of action is the severe disruption of cellular energy metabolism through the inhibition of mitochondrial F1F0-ATP synthase. Compounding this direct toxicity, it also functions as a powerful endocrine disruptor, interfering with steroid hormone pathways through mechanisms that include nuclear receptor agonism and potential aromatase inhibition. This dual attack on both cellular energy and signaling pathways explains its high efficacy as a broad-spectrum biocide and underscores the significant toxicological risk it poses to both target and non-target organisms. The provided protocols offer robust frameworks for further investigation into the specific bioactivities of this and related organotin compounds.

References

Tributylphenoxystannane: An In-Depth Technical Guide to Stability Under Diverse pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tributylphenoxystannane and related tributyltin (TBT) compounds under varying pH conditions. Given the environmental persistence and toxicological relevance of organotin compounds, understanding their degradation kinetics is crucial for environmental risk assessment and the development of safe and effective pharmaceuticals and industrial materials. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Introduction to Tributyltin Stability

Tributyltin (TBT) compounds, a class of organotin chemicals, have been widely used as biocides in antifouling paints, wood preservatives, and as PVC stabilizers. Their extensive use has led to widespread environmental contamination. The stability of TBT compounds, including this compound, is a critical factor in determining their environmental fate and toxicological impact. One of the key factors governing their persistence is the pH of the surrounding aqueous environment, which influences the rate of hydrolysis, a primary degradation pathway.

The degradation of TBT generally proceeds through a sequential dealkylation process, where butyl groups are cleaved from the tin atom. This process transforms the highly toxic TBT into less toxic dibutyltin (DBT), monobutyltin (MBT), and finally to inorganic tin.[1]

Quantitative Data on Tributyltin Stability

A study on the stability of tributyltin chloride in artificial seawater provides some of the most relevant data.[2] Although conducted in a complex matrix, the findings offer an indication of the compound's persistence.

CompoundParameterValueConditionsReference
Tributyltin chlorideDegradation Rate Constant (Kdeg)0.00014 day⁻¹Artificial Seawater[2]
Half-life (t₁/₂)4950 days (13.6 years)Artificial Seawater[2]

It is important to note that the solubility of tributyltin compounds is also pH-dependent. For instance, the solubility of tributyltin oxide is significantly higher at pH 8.1 (31,000 µg/L) and pH 2.6 (30,000 µg/L) compared to pH 6.6 (750 µg/L).[3] This pH-dependent solubility can, in turn, affect the accessibility of the compound for degradation reactions.

Experimental Protocols for Stability Testing

The standard methodology for assessing the hydrolysis of chemical compounds as a function of pH is outlined in the OECD Test Guideline 111 and the corresponding U.S. EPA OCSPP 835.2120.[4][5] These guidelines provide a tiered approach to evaluating the abiotic hydrolytic transformation of chemicals in aquatic systems.

OECD Test Guideline 111: Hydrolysis as a Function of pH

This guideline is designed to determine the rate of hydrolysis and identify the degradation products of a test substance in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[4][5][6]

Experimental Workflow:

OECD_111_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_buffers Prepare sterile aqueous buffer solutions (pH 4, 7, 9) incubation Incubate samples in the dark at a constant temperature prep_buffers->incubation prep_test_substance Prepare test substance solution (concentration < 0.01 M) prep_test_substance->incubation sampling Collect samples at pre-determined time intervals incubation->sampling analysis Analyze for test substance and degradation products (e.g., HPLC, GC-MS) sampling->analysis kinetics Determine degradation kinetics (rate constant, half-life) analysis->kinetics products Identify major degradation products analysis->products

Figure 1: Experimental workflow for OECD Test Guideline 111.

Key Methodological Details:

  • Test Solutions: Sterile, aqueous buffer solutions at pH 4, 7, and 9 are used. The buffer systems should not catalyze the hydrolysis reaction.[4]

  • Test Substance Concentration: The concentration of the test substance should not exceed 0.01 M or half its saturation concentration in water.[4]

  • Temperature: The test is typically conducted at a constant temperature, for example, 25°C or 50°C, to accelerate the reaction in preliminary tests.

  • Analysis: The concentration of the parent compound and its degradation products are monitored over time using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

  • Data Analysis: The degradation is usually assumed to follow pseudo-first-order kinetics, and the rate constant (k) and half-life (t₁/₂) are calculated for each pH value.

Degradation Pathway of Tributyltin Compounds

The primary degradation pathway for tributyltin compounds in aqueous environments is a stepwise debutylation, leading to progressively less toxic organotin species.[1][8]

TBT_Degradation TBT Tributyltin (TBT) (C₄H₉)₃Sn-X DBT Dibutyltin (DBT) (C₄H₉)₂SnX₂ TBT->DBT - Butyl Group MBT Monobutyltin (MBT) (C₄H₉)SnX₃ DBT->MBT - Butyl Group InorganicTin Inorganic Tin Sn⁴⁺ MBT->InorganicTin - Butyl Group

Figure 2: General degradation pathway of tributyltin compounds.

This degradation can be influenced by both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) processes.[3] The initial hydrolysis step for a compound like this compound would involve the cleavage of the tin-oxygen bond, releasing the phenoxy group and forming tributyltin hydroxide, which then undergoes the sequential debutylation as shown above.

Conclusion

The stability of this compound and other tributyltin compounds is a complex function of environmental conditions, with pH playing a pivotal role in their hydrolytic degradation. While specific quantitative data for this compound remains elusive in the public domain, the established degradation pathway of TBT compounds and standardized testing protocols like OECD Guideline 111 provide a robust framework for assessing their environmental persistence. For researchers and professionals in drug development and chemical safety, a thorough understanding and application of these principles are essential for ensuring the environmental compatibility of new products and for the remediation of existing contamination. Further research to generate specific hydrolysis data for this compound under various pH conditions is highly recommended to refine its environmental risk profile.

References

The Genesis of Tributylphenoxystannane: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Tributylphenoxystannane, a significant organotin compound. Delving into the historical context of organotin chemistry, this document outlines the foundational synthetic methodologies that led to the preparation of this and related compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a thorough understanding for research and development applications.

Historical Perspective: The Dawn of Organotin Chemistry

The field of organotin chemistry dates back to the mid-19th century, with pivotal discoveries that laid the groundwork for a vast array of compounds and applications. In 1849, Edward Frankland reported the first isolation of an organotin compound, diethyltin diiodide.[1] This was shortly followed by Carl Löwig's 1852 report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the true inception of organotin chemistry.[1] The industrial significance of these compounds, however, was not realized until the 1940s with their application as stabilizers for polyvinyl chloride (PVC).[1] These early discoveries and subsequent applications spurred extensive research into the synthesis and properties of organotin compounds, including those with tin-oxygen bonds like this compound.

The First Synthesis: Established Methodologies

One of the primary methods for creating tin-oxygen bonds is the reaction of an organotin halide with the sodium salt of the desired oxy compound.[2] Another prevalent method involves the direct reaction of an organotin chloride with a phenol in the presence of a base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct.[3]

Experimental Protocols for Synthesis

The following section details a representative experimental protocol for the synthesis of a tributyltin phenoxide, adapted from the synthesis of Tributyl(2-iodophenoxy)stannane.[3] This procedure is directly applicable to the synthesis of the parent this compound by substituting 2-iodophenol with phenol.

Synthesis of this compound

Materials:

  • Tributyltin(IV) chloride

  • Phenol

  • Triethylamine

  • Diethyl ether (anhydrous)

  • Anhydrous calcium chloride

Procedure:

  • In a 100 mL round bottom flask, take the desired molar equivalent of tributyltin(IV) chloride.

  • For anhydrous conditions, attach a guard tube containing anhydrous calcium chloride to the flask.

  • Add the molar equivalent of phenol, followed by 20 mL of anhydrous diethyl ether.

  • Stir the reaction mixture on a magnetic stirrer at a moderate speed (e.g., 420-460 RPM) for 15-20 minutes at room temperature.

  • While stirring, add a molar equivalent of triethylamine dropwise. The formation of white fumes (triethylamine hydrochloride) will be observed.

  • Continue stirring the reaction mixture for a designated period to ensure completion of the reaction.

  • The resulting mixture will contain the desired this compound and the triethylamine hydrochloride precipitate.

  • The precipitate can be removed by filtration.

  • The filtrate, containing the product, can be concentrated under reduced pressure to remove the solvent.

  • Further purification of the this compound can be achieved through vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data that would be expected from the synthesis of a tributyltin phenoxide, based on the reported synthesis of Tributyl(2-iodophenoxy)stannane.[3]

ParameterValue
Reactants
Tributyltin(IV) chloride1 molar equivalent
2-Iodophenol1 molar equivalent
Triethylamine1 molar equivalent
Solvent Diethyl ether
Reaction Conditions
TemperatureRoom Temperature
Stirring Speed420-460 RPM
Characterization Data (for Tributyl(2-iodophenoxy)stannane)
IR: ν(Sn–O)~437 cm⁻¹
IR: ν(Sn–C)~590 and 525 cm⁻¹
¹H NMR, ¹³C NMR, ¹¹⁹Sn NMRIndicative of a tetrahedral environment around the tin atom.

Visualizing the Synthesis Workflow

The logical flow of the synthesis of this compound can be represented as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts TBTCl Tributyltin(IV) Chloride Mixing Mixing in Diethyl Ether TBTCl->Mixing Phenol Phenol Phenol->Mixing TEA Triethylamine TEA->Mixing Reaction Stirring at Room Temp. Mixing->Reaction Filtration Filtration Reaction->Filtration Purification Solvent Evaporation & Vacuum Distillation Filtration->Purification Filtrate Byproduct Triethylamine Hydrochloride (Precipitate) Filtration->Byproduct Solid Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is rooted in the fundamental principles of organotin chemistry established over a century and a half of research. The reaction of tributyltin(IV) chloride with phenol in the presence of a base remains a robust and efficient method for its preparation. The detailed protocol and workflow provided in this guide offer a clear and reproducible pathway for the synthesis of this and related organotin phenoxides, which continue to be of interest in various fields of chemical research and development.

References

Methodological & Application

Application Note: High-Sensitivity Detection of Tributylphenoxystannane in Water by GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributylphenoxystannane is an organotin compound, a class of chemicals known for their use as biocides in antifouling paints, agricultural fungicides, and as stabilizers in plastics.[1][2] Due to their high toxicity and endocrine-disrupting effects, even at very low concentrations, there is a significant regulatory and research interest in monitoring their presence in environmental waters.[1] Tributyltin (TBT) compounds, including this compound, are particularly hazardous and can cause severe ecological damage, such as shell malformations in oysters and imposex in marine snails.[1] Consequently, highly sensitive and accurate analytical methods are required to detect and quantify these compounds at the parts-per-trillion (ppt or ng/L) level.

This application note details a robust protocol for the analysis of this compound in water using gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS). The method involves derivatization followed by liquid-liquid extraction, providing the high sensitivity and selectivity necessary to meet stringent regulatory requirements.

Analytical Principle

The analytical workflow is based on the conversion of the polar this compound into a more volatile and thermally stable ethylated derivative, which is suitable for gas chromatography. The water sample is first acidified and spiked with an internal standard. Derivatization is achieved using sodium tetraethylborate (NaBEt₄).[3] The resulting ethylated organotin compound is then extracted from the aqueous phase into an organic solvent, concentrated, and analyzed by GC-MS/MS. The use of a triple quadrupole mass spectrometer in Timed Selected Reaction Monitoring (t-SRM) mode allows for extremely low detection limits and minimizes matrix interferences.[1]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of organotin compounds in water, providing a benchmark for the expected sensitivity.

Analytical MethodTarget Analyte(s)Limit of Detection (LOD) / Limit of Quantification (LOQ)Sample Matrix
GC-MS/MSOrganotins (including TBT)LOD: 0.05 ng/LWater
GC-MSTributyltin (TBT)LOD: 0.18 - 0.25 ng/LWater
GC-MSTributyltin (TBT)Method Detection Limit (MDL): 1 ng/L (0.001 µg/L)Water
LC-MS/MSPharmaceuticals & Personal Care Products*LOQ: 0.5 - 13 ng/LDrinking Water

Note: Data for Pharmaceuticals and Personal Care Products (PPCPs) are included to provide a relevant performance benchmark for modern high-sensitivity LC-MS/MS instrumentation.[4]

Experimental Protocol

This protocol provides a step-by-step guide for the determination of this compound in water.

Glassware Preparation

Proper glassware cleaning is critical to avoid contamination and achieve low detection limits.

  • Wash all glassware with a laboratory-grade detergent and rinse with deionized water.[5]

  • Soak glassware in a hydrochloric acid (HCl) bath (e.g., 1 M HCl) for a minimum of 24 hours.[5][6]

  • Rinse thoroughly with deionized water, followed by a rinse with methanol.[5][6]

  • Dry the glassware in an oven at 60-100°C before use.[5][6]

Reagents and Standards
  • Solvents: Pentane or n-Hexane (pesticide grade or equivalent).[1][6]

  • Reagents: Sodium acetate, glacial acetic acid, sodium hydroxide (NaOH), sodium tetraethylborate (NaBEt₄), anhydrous sodium sulfate.[1][6]

  • Acetate Buffer (1 M, pH 5): Dissolve 136 g of sodium acetate trihydrate in 500 mL of deionized water. Slowly add 200 mL of glacial acetic acid and dilute to 1 L with deionized water.[6]

  • Derivatization Reagent (1% w/v NaBEt₄): In a fume hood, dissolve 1 g of NaBEt₄ in 100 mL of deionized water. This solution is unstable when exposed to air and should be prepared fresh or used immediately.[6]

  • Stock Standards: Prepare individual stock solutions of this compound and an internal standard (e.g., Tripropyltin, TPrT) in methanol at a concentration of 1 mg/mL. Store at 4°C in the dark.[2]

  • Working Standards: Prepare fresh working standards by diluting the stock solutions in methanol to the desired concentration range (e.g., 1-100 ng/L).

Sample Preparation: Derivatization and Extraction
  • Collect a 400 mL water sample in a prepared glass bottle.[1]

  • Add 20 µL of the internal standard working solution (e.g., 1.0 mg/L TPrT) to the sample.[6]

  • Adjust the sample pH to 5 by adding 1.0 mL of the sodium acetate buffer solution.[1][6]

  • Add 2 mL of pentane or n-hexane to the flask and shake manually for approximately 1 minute.[6]

  • In a fume hood, add 1.0 mL of the 1% NaBEt₄ solution. Stopper the flask and shake vigorously for 1 minute, then place on a mechanical shaker for 10 minutes to ensure complete derivatization.[1][6]

  • Allow the layers to separate for at least 30 minutes.[6]

  • Carefully transfer the upper organic layer (pentane/hexane) to a clean glass vial using a Pasteur pipette.[6]

  • Add a small amount (approx. 4 g) of anhydrous sodium sulfate to the vial to remove any residual water.[6]

  • Gently evaporate the extract to a final volume of 400 µL under a slow stream of nitrogen.[1]

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS Conditions
GC System Thermo Scientific TRACE GC Ultra or equivalent
Injection3 µL, Splitless
Injector TypeProgrammable Temperature Vaporizer (PTV)
Injector Temp50°C (hold 0.1 min), then ramp to 280°C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, 1.2 mL/min constant flow
Oven Program50°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS System Thermo Scientific TSQ Quantum XLS or equivalent
Ionization ModeElectron Ionization (EI)
Source Temp250°C
Acquisition ModeTimed Selected Reaction Monitoring (t-SRM)
Example TransitionFor ethylated TBT: Monitor precursor/product ion pairs (specific m/z values depend on the exact tin isotope pattern and fragmentation).

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (400 mL Water) B 2. Acidification (pH 5) & IS Spiking A->B C 3. Derivatization (NaBEt4) B->C D 4. Liquid-Liquid Extraction (Hexane) C->D E 5. Concentration to 400 µL D->E F 6. GC-MS/MS Injection E->F G 7. Compound Separation & Detection F->G H 8. Peak Integration & Quantification G->H I 9. Data Reporting (ng/L) H->I G WaterSample Aqueous Sample (with this compound) Derivatized Ethylated Analyte (Volatile) WaterSample->Derivatized Ethylation (NaBEt4) OrganicPhase Analyte in Organic Solvent Derivatized->OrganicPhase Extraction (Hexane) FinalExtract Concentrated Extract (for GC Injection) OrganicPhase->FinalExtract Evaporation

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of Tributylphenoxystannane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound belongs to the class of organotin compounds, which are widely used as biocides, fungicides, and stabilizers.[1][2] Due to their toxicity and persistence in the environment, sensitive and specific analytical methods are required for their detection and quantification. This protocol outlines the necessary steps for sample preparation, including derivatization, GC-MS analysis, and data interpretation. The methodology is based on established procedures for the analysis of organotin compounds, adapted for the specific properties of this compound.

Introduction

Organotin compounds are characterized by the presence of at least one tin-carbon bond. Tributyltin (TBT) compounds, including this compound, have been extensively used in applications such as anti-fouling paints for marine vessels.[1] However, their high toxicity to non-target aquatic organisms has led to restrictions on their use in many countries. Consequently, robust analytical methods are essential for monitoring their presence in various matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of organotin compounds due to its high sensitivity and selectivity.[3][4] However, many organotin compounds, particularly the more polar species, are not sufficiently volatile or thermally stable for direct GC analysis.[3] Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable analogues.[1] This protocol employs an in-situ ethylation derivatization using sodium tetraethylborate.

Experimental Protocol

This protocol is synthesized from established methods for the analysis of organotin compounds.

Sample Preparation and Extraction

The following procedure is a general guideline and may need to be optimized based on the specific sample matrix (e.g., water, sediment, biological tissue).

  • Sample Collection and Storage: Collect samples in appropriate containers and store at 4°C. For long-term storage, freezing at -20°C is recommended.

  • Extraction:

    • For liquid samples (e.g., water):

      • To a 100 mL water sample, add a suitable internal standard (e.g., Tripropyltin chloride).

      • Adjust the pH of the sample to 4.5-5.0 using an acetate buffer.

      • Perform a liquid-liquid extraction with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.

    • For solid samples (e.g., sediment, tissue):

      • Homogenize the sample.

      • To approximately 1-2 g of the homogenized sample, add a suitable internal standard.

      • Extract the sample using a solvent mixture, for example, hexane:tropolone, with the aid of ultrasonication or mechanical shaking.

      • Centrifuge the sample and collect the organic extract.

Derivatization
  • To the collected organic extract, add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol.[1]

  • Shake the mixture vigorously for approximately 30 minutes to facilitate the ethylation of this compound. The phenoxy group is not displaced during this reaction; instead, any residual Sn-Cl or Sn-OH moieties are ethylated.

  • Allow the phases to separate. The upper organic layer containing the derivatized analyte is collected for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Quality Control
  • Calibration: Prepare a series of calibration standards of derivatized this compound in the appropriate solvent. A six-point calibration curve is recommended.[2]

  • Internal Standard: Use a suitable internal standard, such as Tripropyltin or a deuterated TBT analogue, to correct for variations in extraction efficiency and instrument response.

  • Blanks: Analyze method blanks to check for contamination.

  • Spiked Samples: Analyze matrix-spiked samples to assess method accuracy and recovery.

Data Presentation

The derivatized this compound is expected to be Tributyl(ethyl)phenoxystannane. The retention time and mass spectral data will be specific to this derivative.

Table 2: Expected Retention Time and Mass Spectrometric Data

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Ethylated this compound15 - 20263177, 207, 321

Note: The exact retention time will depend on the specific GC conditions and column used. The mass-to-charge ratios are predicted based on the fragmentation of tributyltin compounds, which typically involves the loss of butyl (C₄H₉, 57 amu) and ethyl (C₂H₅, 29 amu) groups from the tin atom.[1] The ion at m/z 263 corresponds to [Sn(C₄H₉)₂(C₂H₅)]⁺, m/z 207 to [Sn(C₄H₉)(C₂H₅)]⁺, m/z 177 to [Sn(C₂H₅)]⁺, and m/z 321 to the loss of a butyl group from the ethylated parent compound.

Table 3: Method Performance (Typical Values for Organotin Analysis)

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1.0 µg/L[4]
Limit of Quantification (LOQ)0.5 - 5.0 µg/L[4]
Linearity (R²)> 0.995[2]
Recovery80 - 110%
Relative Standard Deviation (RSD)< 15%[2]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Add Internal Standard Derivatization Ethylation with Sodium Tetraethylborate Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

Discussion

The described protocol provides a robust framework for the analysis of this compound. The derivatization step is critical for achieving good chromatographic peak shape and sensitivity. The choice of internal standard is important for accurate quantification, and it should be a compound that is not expected to be present in the samples and has similar chemical properties to the analyte.

The mass spectrometer operating in SIM mode will provide the highest sensitivity for trace-level analysis. The selection of quantifier and qualifier ions should be based on the mass spectrum of the derivatized this compound standard. The characteristic isotopic pattern of tin should be observable in the mass spectrum of tin-containing fragments, which can aid in confirming the identity of the analyte.

Method validation is a crucial step to ensure the reliability of the results. This includes demonstrating acceptable performance for linearity, LOD, LOQ, accuracy, and precision. The values presented in Table 3 are typical for organotin analysis and should be used as a guideline for the validation of this specific method.

References

Application Notes and Protocols for Tributylphenoxystannane as a Fungicide in Wood Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylphenoxystannane is an organotin compound with significant potential as a fungicide for wood preservation. As a member of the tributyltin family, it shares the characteristic broad-spectrum biocidal activity, particularly against wood-destroying fungi. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in wood preservation research. Due to the limited availability of specific efficacy data for this compound, data for the closely related and widely studied compound, Tributyltin Oxide (TBTO), is presented as a proxy to provide a baseline for fungicidal efficacy. It is crucial to note that while the fungicidal mechanism is expected to be similar, the specific performance of this compound may vary.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₈H₃₂OSnN/A
Molar Mass 399.15 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquid
Solubility Poorly soluble in water; soluble in organic solvents
Vapor Pressure Low

Fungicidal Efficacy (Proxy Data: Tributyltin Oxide - TBTO)

The following tables summarize the fungicidal efficacy of Tributyltin Oxide (TBTO) against common wood decay fungi, as determined by standard laboratory tests. This data serves as an estimate for the expected performance of this compound.

Table 1: Toxic Thresholds of TBTO Against Wood Decay Fungi in Soil Block Test

Fungal SpeciesType of RotToxic Threshold ( kg/m ³)
Trametes versicolorWhite Rot0.5 - 1.0
Gloeophyllum trabeumBrown Rot0.3 - 0.8
Coniophora puteanaBrown Rot0.4 - 0.9
Poria placentaBrown Rot0.3 - 0.7

Table 2: Weight Loss of Wood Treated with TBTO in Soil Block Test (12-week exposure)

Treatment Retention ( kg/m ³)Trametes versicolor (% Weight Loss)Gloeophyllum trabeum (% Weight Loss)
0 (Untreated Control)45 - 6050 - 65
0.2515 - 2510 - 20
0.502 - 51 - 4
1.00< 2< 2

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from tributyltin oxide and phenol.

Materials:

  • Bis(tributyltin) oxide (TBTO)

  • Phenol

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, dissolve equimolar amounts of bis(tributyltin) oxide and phenol in anhydrous toluene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Water will be formed as a byproduct and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is this compound. Further purification can be achieved by vacuum distillation if required.

Wood Treatment Protocol

This protocol outlines the procedure for treating wood samples with this compound for efficacy testing.

Materials:

  • Wood blocks (e.g., Southern Yellow Pine, Scots Pine), cut to standard dimensions (e.g., 19x19x19 mm for soil block test)

  • This compound

  • Organic solvent (e.g., toluene, xylene, or a light organic solvent)

  • Vacuum desiccator

  • Beakers

  • Analytical balance

Procedure:

  • Dry the wood blocks in an oven at 103 ± 2°C to a constant weight. Record the initial dry weight.

  • Prepare treating solutions of this compound in the chosen organic solvent at various concentrations to achieve a range of target retentions.

  • Place the dried and weighed wood blocks in a beaker and submerge them in the treating solution.

  • Place the beaker inside a vacuum desiccator and apply a vacuum of at least 85 kPa for 30 minutes to remove air from the wood structure.

  • Release the vacuum to allow the preservative solution to be drawn into the wood.

  • Allow the blocks to soak in the solution for at least 2 hours.

  • Remove the blocks from the solution, wipe off excess liquid, and weigh them to determine the amount of solution absorbed (wet weight).

  • Calculate the retention of the active ingredient in kg/m ³ using the following formula: Retention ( kg/m ³) = [(Wet Weight - Initial Dry Weight) x Concentration of Solution (%)] / Volume of Wood Block (m³)

  • Air-dry the treated blocks in a fume hood for at least 24 hours to allow the solvent to evaporate.

  • Finally, oven-dry the blocks at a temperature that will not degrade the preservative (e.g., 50°C) to a constant weight to determine the final retention.

Fungicidal Efficacy Testing: AWPA E10 Soil Block Test

This protocol is a summary of the American Wood Protection Association (AWPA) Standard E10 method for testing the efficacy of wood preservatives against decay fungi.

Materials:

  • Treated and untreated (control) wood blocks

  • Cultures of wood decay fungi (e.g., Trametes versicolor, Gloeophyllum trabeum) on malt extract agar

  • Test bottles (culture bottles) with screw caps

  • Soil with a water-holding capacity between 20% and 40%

  • Feeder strips (e.g., pine sapwood)

  • Incubator maintained at 27 ± 1°C and 70 ± 5% relative humidity

Procedure:

  • Add soil to the test bottles to a depth of approximately 30 mm.

  • Add distilled water to the soil to achieve the desired moisture content (typically 130% of the water-holding capacity).

  • Place a feeder strip on the surface of the soil in each bottle.

  • Cap the bottles and sterilize them by autoclaving at 121°C for 45 minutes.

  • After cooling, inoculate each feeder strip with a small piece of the desired fungal culture.

  • Incubate the bottles for approximately 3 weeks, or until the feeder strips are well-colonized by the fungus.

  • Place a sterilized, conditioned, and weighed treated wood block onto the surface of the colonized feeder strip in each bottle. Untreated control blocks should also be included.

  • Incubate the test bottles for 12 weeks.

  • After the incubation period, remove the wood blocks, carefully clean off any surface mycelium, and oven-dry them to a constant weight.

  • Calculate the percentage of weight loss for each block as an indicator of the extent of fungal decay.

  • The toxic threshold is determined as the lowest retention of the preservative that prevents significant weight loss (typically defined as less than 2% weight loss).

Mechanism of Action and Signaling Pathway

Organotin compounds, including this compound, are known to exert their fungicidal effects primarily by inhibiting ATP synthase. This enzyme is crucial for cellular energy production in the form of ATP. By binding to the F₀ subunit of the ATP synthase complex, tributyltin compounds block the proton channel, thereby disrupting the proton motive force and halting ATP synthesis. This leads to a cascade of cellular dysfunctions and ultimately cell death.

Fungicidal_Mechanism cluster_membrane Mitochondrial Inner Membrane ATP_Synthase ATP Synthase (F₀F₁ complex) Proton_Channel F₀ Subunit (Proton Channel) ATP_Production ATP Production Proton_Channel->ATP_Production Inhibition of proton flow disrupts This compound This compound This compound->Proton_Channel Binds to and blocks Proton_Gradient Proton Gradient (Proton Motive Force) Proton_Gradient->ATP_Synthase Drives Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Powers Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death Cessation leads to

Caption: Inhibition of ATP synthase by this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a new wood preservative and the logical relationship of the key testing phases.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Efficacy Testing cluster_analysis Data Analysis Synthesis Synthesis of this compound Formulation Preparation of Treating Solutions Synthesis->Formulation Wood_Prep Wood Sample Preparation & Conditioning Formulation->Wood_Prep Treatment Vacuum-Pressure Impregnation Wood_Prep->Treatment Retention Determination of Preservative Retention Treatment->Retention Soil_Block AWPA E10 Soil Block Test Retention->Soil_Block Leaching Leaching Resistance Test (e.g., AWPA E11) Retention->Leaching Field_Test Field Stake Test (Long-term) Retention->Field_Test Weight_Loss Weight Loss Calculation Soil_Block->Weight_Loss Leaching->Soil_Block Leached Blocks Performance Overall Performance Assessment Field_Test->Performance Toxic_Threshold Toxic Threshold Determination Weight_Loss->Toxic_Threshold Toxic_Threshold->Performance

Caption: Experimental workflow for wood preservative evaluation.

Logical_Relationship Compound This compound Application Application to Wood Substrate Compound->Application Fungal_Challenge Exposure to Wood Decay Fungi Application->Fungal_Challenge Inhibition Inhibition of Fungal Growth & Metabolism Fungal_Challenge->Inhibition Presence of Compound Leads to Preservation Wood Preservation (Protection) Inhibition->Preservation

Application Notes and Protocols for Studying the Endocrine-Disrupting Effects of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tributylphenoxystannane is an organotin compound that, like other tributyltin derivatives, is suspected of having endocrine-disrupting properties. Organotin compounds are known to interfere with the endocrine system through various mechanisms, including interaction with nuclear receptors and alteration of steroid hormone metabolism.[1][2][3] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the potential endocrine-disrupting effects of this compound. The protocols are based on established methods for testing endocrine-disrupting chemicals (EDCs) and are aligned with guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[4][5]

Disclaimer: Specific toxicological and endocrine-disrupting data for this compound are limited. The proposed concentration ranges and expected outcomes are based on data from structurally related organotin compounds like Tributyltin (TBT). It is crucial to perform preliminary range-finding experiments to determine the appropriate concentrations of this compound for each assay.

Potential Mechanisms of Endocrine Disruption by Organotins

Organotin compounds can disrupt the endocrine system through several mechanisms:

  • Nuclear Receptor Interaction: Organotins have been identified as agonists for nuclear receptors such as the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][6][7] Activation of these receptors can lead to downstream effects on gene expression related to development, metabolism, and reproduction.

  • Steroidogenesis Interference: These compounds can inhibit key enzymes involved in steroid hormone biosynthesis.[1][2] A primary target is aromatase (CYP19), which converts androgens to estrogens. Inhibition of aromatase can lead to an accumulation of androgens and a deficit of estrogens, causing masculinization in females, a phenomenon known as imposex observed in some aquatic species.[2][6]

  • Hormone Transport Interference: Some EDCs can bind to hormone transport proteins like sex hormone-binding globulin (SHBG), competing with endogenous hormones and altering their bioavailability.[8]

The following diagram illustrates the potential signaling pathways affected by this compound.

cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR30 GPR30 Gene_Transcription Gene Transcription GPR30->Gene_Transcription Non-genomic signaling ER_Cytoplasm Estrogen Receptor ERE Estrogen Response Element ER_Cytoplasm->ERE AR_Cytoplasm Androgen Receptor ARE Androgen Response Element AR_Cytoplasm->ARE RXR_Cytoplasm RXR RXRE RXR Response Element RXR_Cytoplasm->RXRE PPARg_Cytoplasm PPARγ PPRE PPAR Response Element PPARg_Cytoplasm->PPRE Aromatase Aromatase Estrogens Estrogens Aromatase->Estrogens Conversion Androgens Androgens Androgens->Aromatase ERE->Gene_Transcription ARE->Gene_Transcription RXRE->Gene_Transcription PPRE->Gene_Transcription This compound This compound This compound->GPR30 Activates This compound->ER_Cytoplasm Binds/Blocks This compound->AR_Cytoplasm Binds/Blocks This compound->RXR_Cytoplasm Activates This compound->PPARg_Cytoplasm Activates This compound->Aromatase Inhibits

Potential signaling pathways affected by this compound.

Experimental Protocols

A tiered approach is recommended for testing potential EDCs, starting with in vitro assays to identify mechanisms of action, followed by in vivo studies to assess adverse effects.[5][9][10]

The following diagram outlines a general experimental workflow for assessing the endocrine-disrupting potential of this compound.

cluster_level2 Level 2: In Vitro Assays cluster_level3 Level 3: In Vivo Assays cluster_level4_5 Levels 4 & 5: Extended In Vivo Assays Receptor_Binding Receptor Binding Assays (ER, AR) data_analysis Data Analysis & Weight of Evidence Receptor_Binding->data_analysis Transactivation Reporter Gene Assays (ER, AR, RXR, PPARγ) Transactivation->data_analysis Steroidogenesis H295R Steroidogenesis Assay Steroidogenesis->data_analysis Uterotrophic Uterotrophic Assay (OECD 440) Repro_Devo Reproductive/Developmental Toxicity Studies (OECD 414, 416, 421, 422) Uterotrophic->Repro_Devo Fish_Assays Fish Sexual Development Test (OECD 234) Uterotrophic->Fish_Assays Hershberger Hershberger Assay (OECD 441) Hershberger->Repro_Devo Hershberger->Fish_Assays conclusion Conclusion on Endocrine Disrupting Potential Repro_Devo->conclusion Fish_Assays->conclusion start Start: Characterize This compound start->Receptor_Binding start->Transactivation start->Steroidogenesis data_analysis->Uterotrophic data_analysis->Hershberger

Experimental workflow for assessing endocrine disruption.

Protocol 1: Estrogen and Androgen Receptor Binding Assays

This protocol determines the ability of this compound to bind to the estrogen receptor (ER) and androgen receptor (AR).[9]

Objective: To quantify the binding affinity of this compound to ER and AR.

Principle: A competitive binding assay is used where a radiolabeled ligand for the receptor competes with varying concentrations of the test compound (this compound) for binding to the receptor. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Materials:

  • Recombinant human ERα and AR

  • Radiolabeled ligands: [³H]-Estradiol for ERα, [³H]-Dihydrotestosterone (DHT) for AR

  • This compound

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail and vials

  • Microplate scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the receptor preparation, the radiolabeled ligand at a fixed concentration, and either the assay buffer (for total binding), an excess of unlabeled ligand (for non-specific binding), or the test compound dilutions.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the receptor-bound from the free radiolabeled ligand (e.g., using a filter plate).

  • Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent specific binding for each concentration of the test compound.

  • Plot the percent specific binding against the log of the test compound concentration to determine the IC50 value.

ParameterDescription
IC50The concentration of this compound that causes 50% inhibition of the specific binding of the radiolabeled ligand to the receptor.
KiThe inhibition constant, which represents the binding affinity of the test compound for the receptor.
Protocol 2: Steroidogenesis Assay using H295R Cells (OECD TG 456)

This protocol assesses the effect of this compound on the production of steroid hormones.[11]

Objective: To determine if this compound alters the synthesis of testosterone and estradiol.

Principle: The human adrenal carcinoma cell line H295R expresses most of the key enzymes involved in steroidogenesis.[11] These cells are exposed to the test compound, and the levels of testosterone and estradiol secreted into the culture medium are measured.

Materials:

  • H295R cell line

  • Cell culture medium and supplements

  • This compound

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • Testosterone and Estradiol ELISA kits or LC-MS/MS system

Procedure:

  • Culture H295R cells in multi-well plates until they reach the desired confluency.

  • Replace the culture medium with fresh medium containing a range of concentrations of this compound or control substances.

  • Incubate the cells for 48 hours.

  • Collect the culture medium from each well.

  • Measure the concentrations of testosterone and estradiol in the medium using ELISA or LC-MS/MS.

  • Perform a cell viability assay (e.g., MTT or neutral red uptake) on the cells to assess cytotoxicity.

  • Analyze the hormone concentration data, normalizing for any cytotoxicity, to determine if this compound significantly alters steroid hormone production.

EndpointExpected Outcome if Endocrine Disruptor
Testosterone LevelsIncrease or Decrease
Estradiol LevelsDecrease (if aromatase is inhibited)
Cell ViabilityNo significant decrease at concentrations affecting hormone levels
Protocol 3: In Vivo Uterotrophic Assay in Rodents (OECD TG 440)

This assay is used to detect the estrogenic or anti-estrogenic activity of a chemical.[5]

Objective: To determine if this compound induces an increase in uterine weight in ovariectomized female rodents (estrogenic effect) or inhibits the uterotrophic effect of a reference estrogen (anti-estrogenic effect).

Principle: The weight of the uterus is dependent on estrogenic stimulation. Ovariectomized rodents are treated with the test substance, and the change in uterine weight is measured.

Materials:

  • Ovariectomized adult female rats or mice

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • 17α-ethinylestradiol (positive control)

  • Animal caging and husbandry supplies

  • Analytical balance

Procedure:

  • Acclimate ovariectomized animals for at least 7 days.

  • Randomly assign animals to treatment groups (vehicle control, positive control, and at least three dose levels of this compound).

  • Administer the test substance or controls daily for three consecutive days by oral gavage or subcutaneous injection.

  • On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and mesentery.

  • Record the wet weight of the uterus.

  • The uteri may also be blotted to obtain a "blotted" weight.

  • Statistically analyze the uterine weights to determine if there is a significant difference between the treated groups and the vehicle control.

EndpointMeasurement
Uterine Weight (wet and/or blotted)Milligrams (mg)
Body WeightGrams (g)

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for a hypothetical receptor binding assay.

Table 1: Hypothetical Receptor Binding Affinity of this compound

ReceptorIC50 (µM)Ki (µM)Reference CompoundReference Ki (nM)
Estrogen Receptor α> 100> 10017β-Estradiol0.1
Androgen Receptor5.22.8Dihydrotestosterone0.5
RXRα0.80.49-cis-Retinoic Acid10
PPARγ1.50.9Rosiglitazone40

Conclusion

The protocols outlined provide a framework for the systematic investigation of the endocrine-disrupting potential of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms of action and assess the potential adverse effects of this compound on the endocrine system. The data generated will be crucial for regulatory decision-making and for understanding the potential risks to human and environmental health.

References

High-performance liquid chromatography method for Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tributylphenoxystannane

Introduction

This compound belongs to the class of organotin compounds, which have been widely used as biocides, catalysts, and stabilizers in various industrial applications.[1] Due to their potential toxicity and environmental persistence, sensitive and selective analytical methods are required for their determination in different matrices. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the separation and quantification of organotin compounds.[2] This application note details a proposed HPLC method for the analysis of this compound, based on established methods for similar organotin compounds like tributyltin (TBT).[3][4] The method can be adapted for various sample types, including environmental and biological matrices.

Principle of the Method

This method utilizes reversed-phase HPLC for the separation of this compound. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection can be achieved using a UV-Vis detector or, for higher sensitivity and specificity, a mass spectrometer (MS).[2] Sample preparation involves solid-phase extraction (SPE) for aqueous samples or solvent extraction for solid and biological matrices to isolate and concentrate the analyte before chromatographic analysis.[1][4]

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of organotin compounds, which can be expected for this compound with the proposed method. These values are based on literature for related compounds and should be validated for the specific application.

ParameterExpected ValueReference
Retention Time (tR)5 - 10 minAdapted from[3]
Limit of Detection (LOD)0.1 - 1.0 µg/mL (UV)Based on[3]
0.01 - 0.1 µg/L (MS)Based on[4]
Limit of Quantitation (LOQ)0.5 - 3.0 µg/mL (UV)Based on[3]
0.05 - 0.5 µg/L (MS)Based on[4]
Linearity (R²)> 0.995General expectation
Recovery85 - 110%Based on[3]

Experimental Protocols

Reagents and Materials
  • This compound standard (analytical grade)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid (analytical grade)

  • Hexane (analytical grade)

  • Tropolone (optional, for stabilization)[4]

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-10 min: 60-95% B10-12 min: 95% B12-13 min: 95-60% B13-15 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 225 nm or Mass Spectrometer (ESI+)
Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the initial mobile phase composition.

Sample Preparation
  • Acidify the water sample to pH 3-4 with formic or acetic acid.[4]

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Load 100 mL of the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • Homogenize 1-2 g of the sample.

  • Extract the homogenized sample with 10 mL of a hexane:acetic acid mixture (99:1 v/v), optionally containing tropolone to stabilize the organotin.[4]

  • Sonicate the mixture for 15-20 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction twice.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result sample Aqueous or Solid Sample extraction Solid-Phase or Solvent Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.45 µm) concentration->filtration hplc HPLC System (C18 Column) filtration->hplc Inject detection UV-Vis or MS Detection hplc->detection data Data Acquisition & Processing detection->data quantification Quantification of This compound data->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution at least five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Data Analysis

Create a calibration curve by plotting the peak area versus the concentration of the working standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The concentration of this compound in the samples can be calculated using this calibration curve.

Safety Precautions

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4] All work should be performed in a well-ventilated fume hood. Dispose of all waste in accordance with local regulations.

References

Application Notes and Protocols for Tributylphenoxystannane Analysis in Sediment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of sediment samples for the analysis of Tributylphenoxystannane. The following sections offer a comprehensive guide to extraction, clean-up, and derivatization techniques, complete with quantitative data and step-by-step methodologies.

Introduction

This compound, a significant organotin compound, has been widely utilized as a biocide, particularly in anti-fouling paints for marine vessels.[1] Its persistence and toxicity in aquatic environments necessitate accurate and reliable analytical methods for its determination in sediment, which acts as a primary sink for this contaminant.[2] Effective sample preparation is a critical step to ensure the accurate quantification of this compound, involving its extraction from the complex sediment matrix, removal of interfering substances, and derivatization to a form suitable for chromatographic analysis. This document outlines various established techniques for this purpose.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for the analysis of tributyltin (TBT) compounds, including this compound, in sediment.

TechniqueExtraction MethodDerivatization ReagentRecovery Rate (%)Limit of Detection (LOD)Reference
Solvent Extraction with TropoloneDiethyl Ether:Hexane (80:20) with tropoloneSodium Tetraethylborate (NaBEt4)75-125% for TBTNot Specified[1]
Accelerated Solvent Extraction (ASE)1M Sodium Acetate & 1M Acetic Acid in Methanol (1:1)Sodium Tetraethylborate (NaBEt4)>99% for clean-up procedureNot Specified[2]
Pressurised Liquid Extraction (PLE)Hexane/tropolone mixturePentylmagnesium bromide (Grignard reagent)Not specified for recovery~1.5 ng/g TBT as Sn[3]
Microwave-Assisted Extraction (MAE)Acidic solution in methanolNot specified69-123% for soil samples0.1-2.9 ng/g[4]
Ultrasonic-Assisted Extraction (USE)Acetic acid and methanol (3:1)Sodium Tetraethylborate (NaBEt4)Not SpecifiedNot Specified[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective sample preparation techniques for this compound analysis in sediment.

Protocol 1: Solvent Extraction with Tropolone followed by Ethylation

This method is a widely used conventional technique for the extraction of organotin compounds from sediment.[1] Tropolone acts as a chelating agent to improve the extraction efficiency of polar organotin species.[1]

Materials:

  • Wet sediment sample

  • Glacial acetic acid

  • 1 M Sodium acetate (NaOAc) buffer (pH 4.5)

  • 30% w/v Sodium chloride (NaCl) solution

  • 80:20 Diethyl Ether:Hexane containing 0.2% tropolone

  • Sodium tetraethylborate (NaBEt4)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Internal standards (e.g., TBT-d27)

  • Recovery standard (e.g., Tetrapropyltin)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-15 g of wet sediment into a 60 mL vial.[1]

    • Spike with a known amount of internal standard (e.g., 1.0 mL of 0.25 ppm TBT-d27).[1]

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M NaOAc buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[1]

  • Extraction:

    • Add 5 mL of 80:20 Diethyl Ether:Hexane containing 0.2% tropolone.[1]

    • Cap the vial and shake for 1 hour on a mechanical shaker.[1]

    • Allow the phases to separate and transfer the organic layer to a 15 mL test tube.[1]

    • Repeat the extraction with a further 5 mL of the tropolone-containing solvent mixture.[1]

    • Combine the organic extracts in the same 15 mL test tube.[1]

  • Derivatization (Ethylation):

    • Add the derivatizing agent, sodium tetraethylborate, to the combined extract. The derivatized organotin compounds are simultaneously extracted into the organic layer.[6]

  • Clean-up:

    • Prepare a silica gel column.

    • Pass the derivatized extract through the silica gel column.[1]

    • Elute the column with hexane to collect the derivatized analytes.[1]

  • Concentration and Analysis:

    • Concentrate the eluate to a suitable volume (e.g., 2 mL).[1]

    • Add a recovery standard (e.g., 25 µL of 10.0 µg/mL Tetrapropyltin).[1]

    • The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Accelerated Solvent Extraction (ASE) followed by Ethylation

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[2]

Materials:

  • Sediment sample

  • Extraction solvent: 1 M sodium acetate and 1 M acetic acid in methanol (1:1)[2]

  • Sodium chloride (NaCl)

  • HPLC-grade water

  • 1 M Sodium hydroxide (NaOH)

  • 5% w/v Sodium tetraethylborate (NaBEt4) aqueous solution (derivatizing agent)[2]

  • Hexane

  • Surrogate standard (e.g., tetrabutyltin)

Procedure:

  • Extraction (ASE):

    • Pack an appropriate amount of sediment sample into the ASE extraction cell.

    • Perform the extraction using the following optimized conditions:

      • Solvent: 1 M sodium acetate and 1 M acetic acid in methanol (1:1)[2]

      • Temperature: 100 °C[2]

      • Pressure: 1500 psi[2]

      • Number of cycles: 3-5[2]

  • Derivatization:

    • Transfer the extract to a 250 mL volumetric flask containing 7.3 g of NaCl.[2]

    • Dilute with HPLC-grade water and adjust the pH to 5.0 ± 0.1 with 1 M NaOH.[2]

    • Add 1 mL of a 5% w/v sodium tetraethylborate aqueous solution.[2]

    • Adjust the volume to 250 mL with water.[2]

    • Add 2 mL of hexane and shake the samples for 12 hours.[2]

  • Sample Preparation for Analysis:

    • Transfer a 500 µL aliquot of the hexane layer to a 2 mL GC vial.[2]

    • Spike with a known amount of surrogate standard (e.g., 10 µL of tetrabutyltin, 50 ng/10 µL).[2]

    • The sample is now ready for GC-MS analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials:

  • Sediment sample

  • Extraction solvent: Acidic solution in methanol[4]

  • Appropriate derivatization and clean-up reagents (as described in previous protocols).

Procedure:

  • Extraction (MAE):

    • Place a known amount of sediment sample in a microwave extraction vessel.

    • Add the acidic methanol extraction solvent.

    • Perform the extraction using an optimized microwave program. Optimal conditions for each matrix should be determined using experimental design methodology.[4]

  • Derivatization and Clean-up:

    • Follow the derivatization and clean-up steps outlined in Protocol 1 or 2.

  • Analysis:

    • Analyze the final extract by GC-MS.

Protocol 4: Ultrasonic-Assisted Extraction (USE)

USE employs high-frequency sound waves to create cavitation, which enhances the extraction of analytes from the sample matrix.

Materials:

  • Sediment sample

  • Extraction solvent: Acetic acid and methanol (3:1)[5]

  • Appropriate derivatization and clean-up reagents (as described in previous protocols).

Procedure:

  • Extraction (USE):

    • Weigh approximately 0.2 g of the sample and spike it with an internal standard.[5]

    • Add 4 mL of a mixture of acetic acid and methanol (3:1).[5]

    • Expose the resulting slurry to ultrasound (e.g., 30 W) for 8 minutes.[5]

  • Derivatization and Clean-up:

    • Take an aliquot of the extract (e.g., 200 µL) for derivatization.[5]

    • Follow the derivatization and clean-up steps as described in previous protocols.

  • Analysis:

    • Analyze the final extract by GC-MS.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Post-Extraction Processing cluster_analysis Analysis Sediment_Sample Sediment Sample Solvent_Extraction Solvent Extraction (with Tropolone) Sediment_Sample->Solvent_Extraction ASE Accelerated Solvent Extraction (ASE) Sediment_Sample->ASE MAE Microwave-Assisted Extraction (MAE) Sediment_Sample->MAE USE Ultrasonic-Assisted Extraction (USE) Sediment_Sample->USE Derivatization Derivatization (e.g., Ethylation) Solvent_Extraction->Derivatization ASE->Derivatization MAE->Derivatization USE->Derivatization Clean_up Clean-up (e.g., Silica Gel) Derivatization->Clean_up GC_MS_Analysis GC-MS Analysis Clean_up->GC_MS_Analysis

Caption: General workflow for sediment sample preparation.

Solvent_Extraction_Detail cluster_start cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_end Start Weigh Sediment & Spike with IS Add_Reagents Add Acetic Acid, Buffer, NaCl Start->Add_Reagents Add_Solvent Add Diethyl Ether:Hexane with Tropolone Add_Reagents->Add_Solvent Shake Shake for 1 hour Add_Solvent->Shake Separate_Phases Separate Organic Layer Shake->Separate_Phases Repeat_Extraction Repeat Extraction Separate_Phases->Repeat_Extraction Derivatize Derivatize with NaBEt4 Repeat_Extraction->Derivatize Clean Clean-up on Silica Gel Derivatize->Clean Concentrate Concentrate & Add Recovery Standard Clean->Concentrate End Ready for GC-MS Concentrate->End

Caption: Detailed workflow for Solvent Extraction with Tropolone.

Concluding Remarks

The choice of sample preparation technique for this compound analysis in sediment depends on factors such as available instrumentation, required sample throughput, and desired sensitivity. The protocols provided herein offer robust and validated methods for obtaining high-quality data. For all procedures, it is crucial to use high-purity solvents and reagents and to take precautions to avoid contamination, as organotin compounds can adsorb to glassware.[7] The use of appropriate internal and surrogate standards is essential for accurate quantification and to monitor the efficiency of the entire analytical process.

References

Application Notes and Protocols: Tributylphenoxystannane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylphenoxystannane, an organotin compound, holds potential as a catalyst in various organic transformations. While specific literature on this compound as a catalyst is limited, its structural similarity to other well-established organotin catalysts, such as organotin alkoxides and oxides, suggests its utility in reactions like esterification, transesterification, and polycondensation. Organotin compounds, in general, are known for their Lewis acidic character and their ability to facilitate nucleophilic attack on carbonyl groups, rendering them effective catalysts under relatively mild and neutral conditions. This document provides an overview of the potential applications of this compound, drawing analogies from closely related and extensively studied organotin catalysts. Detailed experimental protocols, based on established procedures for similar catalysts, are provided to guide researchers in exploring its catalytic activity.

Potential Applications

Based on the known catalytic activity of related organotin compounds, this compound is anticipated to be an effective catalyst for the following transformations:

  • Esterification: The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic synthesis. Organotin catalysts, such as dibutyltin oxide, are known to efficiently catalyze this reaction, often under solvent-free or high-boiling solvent conditions with the removal of water.[1][2][3] this compound, by virtue of its tin-oxygen bond, is expected to activate the carboxylic acid towards nucleophilic attack by the alcohol.

  • Transesterification: This process, involving the conversion of one ester to another by reaction with an alcohol, is widely used in industry, for example, in the production of polyesters and biofuels.[1] Organotin compounds are effective transesterification catalysts, promoting the exchange of alkoxy groups.[4][5][6]

  • Polycondensation: The formation of polyesters and other condensation polymers can be catalyzed by organotin compounds. Dibutyltin bis(phenoxides) have been shown to be particularly effective in the polycondensation of ethyl L-lactate.[7] This suggests that this compound could be a valuable catalyst in polymer chemistry.

  • Urethane Formation: While the primary focus is on esterification and related reactions, it is worth noting that organotin compounds are widely used as catalysts in the formation of polyurethanes from isocyanates and alcohols.[8]

Catalytic Mechanism

The catalytic activity of organotin compounds in esterification and transesterification reactions is generally attributed to the Lewis acidity of the tin atom. The proposed mechanism involves the coordination of the carbonyl oxygen of the carboxylic acid or ester to the tin center, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol. The tin-bound phenoxy group in this compound is expected to be a good leaving group, facilitating the catalytic cycle.

Below is a generalized catalytic cycle for an organotin-catalyzed esterification reaction.

Esterification_Mechanism Catalyst R'3SnOR'' (this compound) Intermediate1 [R'3Sn(OCOR)] Catalyst->Intermediate1 + RCOOH - R''OH Acid RCOOH (Carboxylic Acid) Alcohol R'''OH (Alcohol) Intermediate2 [R'3Sn(OCOR)(R'''OH)] Intermediate1->Intermediate2 + R'''OH Ester RCOOR''' (Ester) Intermediate2->Ester - H2O - Catalyst Water H2O Catalyst_Screening_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Optimization A Select Model Reaction (e.g., Acetic Acid + 1-Butanol) B Prepare Reactant Mixture A->B C Add this compound (Catalyst) B->C D Set Reaction Temperature and Time C->D E Monitor Reaction Progress (TLC, GC) D->E F Work-up and Isolate Product E->F G Characterize Product (NMR, IR, MS) F->G H Determine Yield and Purity G->H I Vary Catalyst Loading H->I J Vary Temperature H->J K Vary Reaction Time H->K L Compare with Control (No Catalyst) H->L

References

Application Notes and Protocols for Field Sampling and Preservation of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established methods for the analysis of structurally similar organotin compounds, such as Tributyltin (TBT) and Triphenyltin (TPT). Currently, there is a lack of specific validated methods for Tributylphenoxystannane. Therefore, these guidelines should be considered as a starting point and may require further optimization and validation for the specific target analyte.

Application Note 1: Field Sampling and Preservation of Water Samples for Organotin Analysis

Introduction:

Proper field sampling and preservation are critical first steps for the accurate determination of this compound and other organotin compounds in aqueous matrices. Due to their tendency to adsorb to container surfaces and their potential for degradation, strict protocols must be followed to ensure sample integrity from the field to the laboratory. This application note provides guidance on the collection and preservation of water samples.

Key Considerations:

  • Container Selection: Organotins can adsorb to glass surfaces. Therefore, it is recommended to use polycarbonate or other suitable plastic bottles for sample collection. If glass bottles are used, they must be meticulously acid-washed.[1][2]

  • Sample Collection: When collecting surface water samples, it is important to sample from a well-mixed area, avoiding the surface microlayer and bottom sediment. Samples should be collected by directly filling the sample bottle, leaving minimal headspace.

  • Preservation: The primary methods of preservation for organotins in water are refrigeration and acidification. Immediate cooling of samples to 4°C is recommended.[1] For longer-term storage, acidification to a pH of 2.5 can be employed.[2]

Data Presentation:

The following table summarizes recommended preservation techniques and holding times for organotin compounds in water, which can be adapted for this compound.

MatrixContainerPreservativeStorage TemperatureMaximum Holding TimeReference(s)
WaterPolycarbonate or Acid-Washed GlassCool to 4°C4°C7 days[3][4][5]
WaterPolycarbonate or Acid-Washed GlassAcidify to pH 2.5 with HCl4°C14 days[2]
WaterC18 Solid-Phase Extraction (SPE) CartridgeNoneRoom TemperatureUp to 7 months for butyltins[3][4][5]

Experimental Protocol 1: Water Sample Collection, Preservation, and Extraction using Solid-Phase Extraction (SPE)

This protocol is adapted from EPA Method 8323 for the analysis of organotins.[1][6][7]

1. Materials:

  • 2-liter amber glass or polycarbonate bottles with Teflon-lined caps

  • 12 N Hydrochloric acid (HCl), trace metal grade

  • Methanol, HPLC grade

  • Deionized (DI) water

  • C18 solid-phase extraction (SPE) disks or cartridges

  • Vacuum manifold for SPE

  • 50 mL centrifuge tubes

  • Methanol/1% acetic acid solution

  • Nitrogen gas evaporator

2. Sample Collection and Preservation:

  • Rinse the sample bottle three times with the sample water before collecting the final sample.

  • Fill the bottle to the shoulder, leaving a small headspace.

  • Immediately after collection, place the sample on ice or in a refrigerator to cool to 4°C.

  • Transport the samples to the laboratory as soon as possible, maintaining the cold chain.

3. Sample Preparation and Extraction:

  • In the laboratory, measure 2 liters of the water sample into a clean 2-liter volumetric flask.

  • Adjust the pH of the sample to 2.5 by adding approximately 600 µL of 12 N HCl.[2] Stopper the flask and invert several times to mix.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on the vacuum manifold.

    • Add 10 mL of methanol to the cartridge to activate the sorbent.

    • Briefly apply vacuum to draw a small amount of methanol through, then stop the vacuum and allow the methanol to soak for 1 minute.

    • Draw the remaining methanol through, leaving the sorbent bed moist.

    • Add 10 mL of DI water and repeat the conditioning process. Do not allow the cartridge to go dry.

  • Sample Extraction:

    • Transfer the acidified water sample to the SPE cartridge.

    • Apply a vacuum to achieve a flow rate of approximately 50 mL/minute.

    • After the entire sample has passed through, rinse the sample bottle with 100 mL of DI water and pass this rinsate through the cartridge.

  • Elution:

    • Dry the cartridge by drawing a full vacuum for 10 minutes.

    • Place a clean collection tube in the manifold.

    • Add 10 mL of methanol/1% acetic acid solution to the cartridge, ensuring to rinse the sides.

    • Slowly draw the solvent through the cartridge to elute the analytes.

    • Repeat the elution with a second 10 mL portion of the methanol/acetic acid solution.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas.

    • The sample is now ready for analysis by LC-MS.

Application Note 2: Field Sampling and Preservation of Sediment Samples for Organotin Analysis

Introduction:

Sediments are a significant sink for hydrophobic compounds like organotins.[8] Accurate analysis requires careful collection and preservation to prevent degradation of the target analytes. This application note outlines the procedures for collecting and preserving sediment samples for the analysis of this compound and other organotins.

Key Considerations:

  • Sampling Equipment: Use stainless steel or other non-contaminating sampling devices (e.g., Ponar grab, box corer).

  • Sample Homogenization: Once collected, the sample should be thoroughly homogenized to ensure representativeness.

  • Preservation: The most effective method for preserving organotins in sediment is freezing at -20°C or below.[3][5] This minimizes microbial degradation. Air-drying can be used but may lead to some loss of more volatile organotins.

Data Presentation:

The following table summarizes recommended preservation techniques and holding times for organotin compounds in sediment.

MatrixContainerPreservativeStorage TemperatureMaximum Holding TimeReference(s)
SedimentGlass jars with Teflon-lined capsFreeze≤ -10°CUp to 1 year[9]
SedimentGlass jars with Teflon-lined capsFreeze-20°CAt least 18 months[3][5]

Experimental Protocol 2: Sediment Sample Collection, Preservation, and Extraction using Ultrasonic Sonication

1. Materials:

  • Stainless steel grab sampler or corer

  • Stainless steel bowl and spatula for homogenization

  • Glass jars with Teflon-lined caps

  • Freeze-dryer (optional)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and 50 mL centrifuge tubes

  • Glacial acetic acid

  • 1 M Sodium acetate buffer (pH 4.5)

  • 30% (w/v) Sodium chloride (NaCl) solution

  • 80:20 Diethyl ether:Hexane with 0.2% tropolone

  • Anhydrous sodium sulfate

  • Nitrogen gas evaporator

2. Sample Collection and Preservation:

  • Collect the sediment sample using a clean stainless steel sampler.

  • Transfer the sample to a stainless steel bowl and homogenize thoroughly with a spatula.

  • Transfer the homogenized sample to a pre-cleaned glass jar, leaving minimal headspace.

  • Immediately place the sample on dry ice or in a freezer at ≤ -10°C.

  • Transport the frozen samples to the laboratory.

3. Sample Preparation and Extraction:

  • In the laboratory, thaw the sediment sample. Determine the moisture content on a separate subsample.

  • Accurately weigh approximately 10-15 g of wet sediment into a 60 mL vial.

  • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[9]

  • Add 5 mL of 80:20 diethyl ether:hexane containing 0.2% tropolone.

  • Cap the vial and place it in an ultrasonic bath for 30 minutes.

  • Transfer the organic layer to a clean 15 mL test tube.

  • Repeat the extraction with another 5 mL of the diethyl ether:hexane with tropolone solution.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for derivatization (if required for GC analysis) or direct analysis by LC-MS.

Workflow Diagram

Field_Sampling_to_Analysis cluster_field Field Operations cluster_preservation Sample Preservation cluster_lab Laboratory Analysis Water_Sampling Water Sampling (Polycarbonate Bottle) Water_Preservation Cool to 4°C Acidify to pH 2.5 Water_Sampling->Water_Preservation Immediate Sediment_Sampling Sediment Sampling (Glass Jar) Sediment_Preservation Freeze at -20°C Sediment_Sampling->Sediment_Preservation Immediate Water_Extraction Solid-Phase Extraction (SPE) Water_Preservation->Water_Extraction Sediment_Extraction Ultrasonic Extraction Sediment_Preservation->Sediment_Extraction Analysis LC-MS Analysis Water_Extraction->Analysis Sediment_Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow from sample collection to analysis.

References

Troubleshooting & Optimization

Overcoming matrix interference in Tributylphenoxystannane analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the analysis of Tributylphenoxystannane and related organotin compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on overcoming matrix interference.

Issue 1: Low Analyte Recovery

Q: Why is the recovery of this compound consistently low in my samples?

A: Low recovery can be attributed to several factors throughout the analytical workflow, from sample preparation to detection.

Potential Causes and Solutions:

  • Incomplete Extraction: The extraction solvent and method may not be optimal for your specific sample matrix.

    • Solution: For aqueous samples, ensure the pH is adjusted to around 5 before liquid-liquid extraction with a non-polar solvent like pentane or hexane.[1] For solid matrices like sediment or tissues, consider more rigorous extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[2] A solvent mixture of hexane, acetic acid, and tropolone has been used effectively for tissue samples.[3]

  • Analyte Adsorption: Organotin compounds can adsorb to glass surfaces, leading to losses.[3]

    • Solution: Ensure all glassware used for extraction and analysis is acid-washed.[3] Silanizing glassware can also minimize adsorption.

  • Inefficient Derivatization (for GC-based methods): For Gas Chromatography (GC) analysis, derivatization to a more volatile form is often necessary. Incomplete reactions will result in low signal.

    • Solution: Ensure the derivatizing agent, such as sodium tetraethylborate or a Grignard reagent like pentylmagnesium bromide, is fresh and used in the correct concentration.[1][4] Reaction time and temperature should be optimized.

  • Matrix Effects in the Ion Source (MS-based methods): Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a lower signal and apparent low recovery.[5][6]

    • Solution: Improve sample cleanup using Solid-Phase Extraction (SPE). Dilute the sample extract further before injection to reduce the concentration of interfering matrix components.[7]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing and broadening. What could be the cause?

A: Poor peak shape is a common issue in chromatography and can be caused by problems with the sample, the mobile/stationary phase, or the HPLC/GC system itself.[8]

Potential Causes and Solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

    • Solution: Dilute your sample and reinject.

  • Secondary Interactions: Active sites on the column's stationary phase can interact with the analyte, causing peak tailing.

    • Solution: For LC analysis, adding a competing agent like tropolone to the mobile phase can help to improve peak shape.[9] Ensure the mobile phase pH is appropriate for the analyte and column.

  • Contamination: A buildup of contaminants on the column or in the guard column can lead to distorted peaks.

    • Solution: Flush the column with a strong solvent.[8] If the problem persists, replace the guard column or the analytical column.

  • Incompatibility of Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase (in reversed-phase LC), it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase or a weaker solvent.

Issue 3: High Baseline Noise or Spurious Peaks

Q: I am observing a noisy baseline and several unexpected peaks in my chromatograms. How can I resolve this?

A: A noisy or drifting baseline and spurious peaks often indicate contamination in the mobile phase, the system, or the sample itself.[10][11]

Potential Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or derivatization reagents can introduce noise and extra peaks.[11]

    • Solution: Use high-purity solvents (HPLC or MS grade). Prepare fresh mobile phases daily and filter them before use.[10]

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline fluctuations.[12]

    • Solution: Degas the mobile phase thoroughly.[12] Purge the pump to remove any trapped air.

  • Detector Issues: A dirty flow cell or a failing detector lamp can contribute to baseline noise.[10]

    • Solution: Clean the detector's flow cell according to the manufacturer's instructions. If the problem persists, the lamp may need replacement.

  • Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can appear as a peak in subsequent runs.

    • Solution: Run blank injections between samples to check for carryover. Optimize the wash solvent and increase the wash volume and time in your autosampler settings.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect this compound analysis?

A1: Matrix interference, or matrix effect, occurs when components of the sample matrix other than the analyte of interest alter the analytical signal.[13] In LC-MS/MS analysis, these co-eluting matrix components can either suppress or enhance the ionization of this compound in the ion source.[5][6] This leads to inaccurate quantification, reduced sensitivity, and poor reproducibility.[5][13] For example, high levels of proteins or lipids in a biological sample can interfere with the binding of the analyte in immunoassays or suppress the signal in mass spectrometry.[13]

Q2: Which analytical technique is better for this compound analysis: GC-MS or LC-MS?

A2: Both techniques are suitable, but the choice depends on the specific application and available instrumentation.

  • GC-MS: Often requires a derivatization step to make the organotin compounds volatile enough for gas chromatography.[4][7] This adds a step to sample preparation but can result in very high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS).[1][14]

  • LC-MS/MS: This has become a preferred technique as it often allows for direct analysis without derivatization, simplifying sample preparation and shortening run times.[7] It offers high selectivity and sensitivity, making it suitable for complex matrices.[7]

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix interference:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components from the sample matrix.[3][15]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with the analyte's ionization.[7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[13]

  • Use of Internal Standards: An ideal approach is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. Since the SIL-IS has nearly identical chemical properties and elution time, it will be affected by the matrix in the same way as the analyte, allowing for accurate correction.[6] If a SIL-IS is not available, a compound with similar chemical properties can be used as an internal standard.[7]

Q4: What are the typical storage conditions for samples and standards containing this compound?

A4: Organotin compounds can be unstable and prone to adsorption. For water, soil, or sediment samples, refrigeration at 4°C is recommended, with extraction and analysis performed as soon as possible, ideally within a few days of receipt.[3] Tissue samples can be homogenized and frozen at temperatures below -18°C for long-term storage.[3] Stock standard solutions should be stored in a cool, dark place, and working standards should be prepared fresh. As with all organotin compounds, they should be handled with care in a fume hood due to their toxicity.[3][16]

Quantitative Data Summary

Table 1: Limits of Quantitation (LOQ) for Organotin Compounds in Various Matrices using LC-MS/MS

CompoundApple (µg/kg)Potato (µg/kg)Synthetic Seawater (ng/L)Textile (µg/kg)
Tributyltin (TBT)55505
Fentin22502
Cyhexatin22502
Fenbutatin oxide22502
(Data sourced from an LC-MS/MS method for the analysis of various organotin compounds.[7])

Table 2: Recovery of Organotin Compounds in Spiked Beverage Samples using GC-MS/MS

CompoundSpiking Level 1 (0.001 mg/L)Spiking Level 2 (0.005 mg/L)
Average Recovery (%) Average Recovery (%)
Tributyltin (TBT)117.9112.1
Monooctyltin (MOcT)129.4112.8
Tetrabutyltin (TeBT)63.477.9
Diphenyltin (DPhT)Not specifiedNot specified
(Data from a GC-MS/MS method for the determination of 17 organotin compounds in beverages.[14])

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for GC-MS Analysis

This protocol is based on the derivatization and extraction of organotin compounds from water samples.[1]

  • Sample Collection: Collect 400 mL of the water sample.

  • pH Adjustment: Adjust the pH of the water sample to 5 using a 1 M acetic acid/sodium acetate buffer.

  • Derivatization: Add a 2% w/v sodium tetraethyl borate solution in 0.1 M NaOH to ethylate the organotin compounds.

  • Extraction: Add pentane to the sample and shake vigorously for at least ten minutes for liquid-liquid extraction.

  • Concentration: Carefully transfer the organic phase (top layer) to a new tube and evaporate it slowly under a gentle stream of nitrogen to a final volume of 400 µL.

  • Analysis: The concentrated extract is now ready for injection into the GC-MS system.

Protocol 2: Acetonitrile Extraction of Organotin Compounds from Food Samples for LC-MS/MS Analysis

This protocol provides a quick and easy extraction method for food matrices like apples and potatoes.[7]

  • Sample Homogenization: Weigh 10 g of the homogenized food sample into a centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., 50 µL of 10 µg/mL Triphenyl phosphate).

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes.

  • Dilution: Transfer 100 µL of the supernatant (extract) into an autosampler vial. Add 900 µL of water to dilute the extract. This dilution helps to minimize matrix effects.

  • Analysis: The diluted extract is ready for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Water, Food, Tissue) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (for GC analysis) Cleanup->Derivatization Optional Concentration Concentration/ Solvent Exchange Cleanup->Concentration Derivatization->Concentration Injection Chromatographic Injection Concentration->Injection Separation Separation (GC or LC) Injection->Separation Detection Detection (MS or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Matrix_Effects Start Inaccurate Results or Low Analyte Signal? Check_Recovery Is Analyte Recovery Low? Start->Check_Recovery Yes Check_Peak_Shape Is Peak Shape Poor? Start->Check_Peak_Shape No Check_Recovery->Check_Peak_Shape No Optimize_Extraction Optimize Extraction Protocol (Solvent, pH, Method) Check_Recovery->Optimize_Extraction Yes Check_Column Check Column Health (Flush or Replace) Check_Peak_Shape->Check_Column Yes Revalidate Re-validate Method Check_Peak_Shape->Revalidate No, other issues Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Optimize_Extraction->Improve_Cleanup Dilute_Sample Dilute Sample Extract Before Injection Improve_Cleanup->Dilute_Sample Use_IS Use Matrix-Matched Calibrants or Stable Isotope-Labeled Internal Standard Dilute_Sample->Use_IS Use_IS->Revalidate Check_Solvent Check Injection Solvent Compatibility Check_Column->Check_Solvent Check_Solvent->Revalidate Matrix_Interference_Concept cluster_ideal Ideal Scenario (No Matrix) cluster_real Real Scenario (With Matrix) Analyte_Ideal Analyte Ion_Source_Ideal Ion Source Analyte_Ideal->Ion_Source_Ideal Enters Signal_Ideal Strong Signal Ion_Source_Ideal->Signal_Ideal Efficient Ionization Analyte_Real Analyte Ion_Source_Real Ion Source Analyte_Real->Ion_Source_Real Co-elute & Enter Matrix Matrix Components Matrix->Ion_Source_Real Co-elute & Enter Signal_Real Suppressed Signal Ion_Source_Real->Signal_Real Ion Suppression

References

Technical Support Center: Optimizing GC-MS Parameters for Tributylphenoxystannane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Tributylphenoxystannane using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals familiar with GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is essential for the analysis of this compound by GC-MS. Like other polar organotin compounds, this compound has low volatility and can interact with active sites in the GC system, leading to poor peak shape and low sensitivity. Derivatization converts the polar analyte into a more volatile and thermally stable compound suitable for GC analysis. The most common derivatization techniques for organotins are ethylation using sodium tetraethylborate (NaBEt4) or Grignard reactions.[1][2]

Q2: What are the expected mass-to-charge (m/z) fragments for derivatized this compound?

Q3: What are the recommended GC-MS parameters for the analysis of derivatized this compound?

A3: Optimal GC-MS parameters can vary depending on the specific instrument and column used. However, a good starting point for method development is provided in the tables below. These parameters are based on established methods for other organotin compounds.[3][4]

Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?

A4: To enhance sensitivity, consider using a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[3] This technique significantly reduces background noise and improves the signal-to-noise ratio for the target analyte. Additionally, optimizing sample preparation to pre-concentrate the analyte and using a larger injection volume can improve detection limits.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Incomplete derivatization- Active sites in the inlet liner or column- Column overload- Inappropriate injector temperature- Optimize derivatization reaction time, temperature, and reagent concentration.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Dilute the sample or reduce the injection volume.- Optimize the injector temperature to ensure complete volatilization without degradation.
Low or No Signal - Inefficient extraction or derivatization- Analyte degradation in the injector- MS source contamination- Incorrect MS acquisition parameters (e.g., wrong m/z range)- Review and optimize the sample preparation protocol.- Use a lower injector temperature or a pulsed splitless injection.- Clean the MS ion source.- Verify that the selected ions in the acquisition method are correct for the derivatized analyte.
Baseline Noise or Drift - Contaminated carrier gas or gas lines- Column bleed- Septum bleed- Contaminated injector- Use high-purity carrier gas and install gas purifiers.- Condition the GC column according to the manufacturer's instructions.- Use high-quality, low-bleed septa and replace them regularly.- Clean the injector and replace the liner and seals.[5]
Poor Reproducibility - Inconsistent injection volume- Sample degradation over time- Variability in derivatization efficiency- Leaks in the GC system- Use an autosampler for precise and repeatable injections.- Analyze samples as soon as possible after preparation or store them under appropriate conditions (e.g., refrigerated, protected from light).- Ensure consistent reaction conditions for all samples and standards.- Perform a leak check on the GC system.
Ghost Peaks - Carryover from a previous injection- Contaminated syringe or autosampler wash solvents- Septum bleed- Run a solvent blank after a high-concentration sample to check for carryover.- Clean the syringe and replace the autosampler wash solvents.- Use a high-quality, low-bleed septum.

Experimental Protocols

Sample Preparation and Derivatization (Ethylation)

This protocol describes a general procedure for the extraction and ethylation of this compound from a liquid sample matrix.

  • Extraction:

    • To 100 mL of the liquid sample, add a suitable internal standard (e.g., tripropyltin).

    • Adjust the pH of the sample to 4.5-5.0 with an acetate buffer.

    • Add 20 mL of a non-polar solvent (e.g., hexane or pentane) and shake vigorously for 15-20 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh solvent and combine the organic extracts.

  • Derivatization:

    • To the combined organic extract, add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt4) in ethanol.[6]

    • Shake the mixture for 30 minutes at room temperature to allow for complete derivatization.

    • Wash the organic layer with deionized water to remove excess derivatizing reagent.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Parameters

The following tables provide recommended starting parameters for GC-MS and GC-MS/MS analysis.

Table 1: Recommended GC-MS Parameters

ParameterValue
GC System Agilent 7890A or equivalent
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS System Agilent 7000B MS/MS or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temp 280 °C
Acquisition Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)

Table 2: Predicted Quantifier and Qualifier Ions for Ethylated this compound (SIM/MRM)

Derivatized AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
Tributyl(ethyl)phenoxystannane379 [M-C2H5]+323 [M-C4H9]+Quantifier
379 [M-C2H5]+265 [M-2*C4H9]+Qualifier
379 [M-C2H5]+179 [SnC4H9]+Qualifier

Note: The precursor ion for MS/MS is often a fragment ion that is abundant in the full-scan spectrum. The proposed ions are based on the expected fragmentation pattern and should be confirmed experimentally with a standard.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to 4.5-5.0 Add_IS->Adjust_pH Extraction Liquid-Liquid Extraction with Hexane Adjust_pH->Extraction Add_NaBEt4 Add Sodium Tetraethylborate Extraction->Add_NaBEt4 React React for 30 min Add_NaBEt4->React Wash Wash with DI Water React->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Inject Inject 1 µL into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound Analysis.

Troubleshooting Decision Tree

troubleshooting_tree GC-MS Troubleshooting for Organotin Analysis Problem Problem Observed? Peak_Shape Poor Peak Shape? Problem->Peak_Shape Yes No_Signal Low or No Signal? Problem->No_Signal No Check_Derivatization Check Derivatization - Reagent age? - Reaction time/temp? Peak_Shape->Check_Derivatization Yes Check_Inlet Check Inlet - Deactivated liner? - Septum bleed? Peak_Shape->Check_Inlet No Reproducibility Poor Reproducibility? No_Signal->Reproducibility No Check_Sample_Prep Review Sample Prep - Extraction efficiency? - Analyte loss? No_Signal->Check_Sample_Prep Yes Check_MS Check MS System - Source clean? - Correct ions? No_Signal->Check_MS No Check_Autosampler Check Autosampler - Injection volume? - Syringe clean? Reproducibility->Check_Autosampler Yes Check_System Check System Integrity - Leak check? - Gas flow stable? Reproducibility->Check_System No end Consult Instrument Manual or Contact Support Check_Inlet->end Check_MS->end Check_System->end

Caption: Troubleshooting Decision Tree for GC-MS.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Tributylphenoxystannane Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Tributylphenoxystannane. The following question-and-answer format addresses common issues related to poor peak shape in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

HPLC Analysis

Q1: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?

A1: Peak tailing for organotin compounds like this compound on C18 columns is commonly caused by the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups can be acidic and interact with the tin atom, leading to a secondary retention mechanism that broadens and tails the peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of the silanol groups, minimizing their interaction with the analyte and improving peak shape.[1][4][5][6]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with the this compound.[1]

    • Ion-Pairing Reagent: In some cases, an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape, although it may also alter retention times.[7]

  • Column Selection: Consider using a column with a highly end-capped stationary phase or a "base-deactivated" column specifically designed to minimize silanol interactions.[8]

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try injecting a more dilute sample.

Q2: I'm observing peak fronting for my this compound peak in HPLC. What could be the issue?

A2: Peak fronting is less common than tailing for this class of compounds but can occur due to several factors:

Troubleshooting Steps:

  • Column Overload: Injecting too much sample can lead to fronting. Dilute your sample and reinject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is as close in composition to the mobile phase as possible.

  • Low Temperature: In some cases, low column temperature can contribute to fronting. Try increasing the column temperature in small increments (e.g., 5 °C).

GC Analysis

Q3: I am analyzing this compound by GC-MS, and I'm not getting a sharp peak, or the peak is very broad. What should I investigate?

A3: Poor peak shape in the GC analysis of organotin compounds often points to issues with thermal stability, volatility, or interactions within the GC system.

Troubleshooting Steps:

  • Derivatization: this compound, being a polar compound, may not be sufficiently volatile for direct GC analysis. Derivatization to a more volatile form is often necessary. Common derivatization techniques for organotins include ethylation or propylation using Grignard reagents (e.g., n-propylmagnesium bromide).[9]

  • Inlet Temperature: The inlet temperature is critical. If it's too high, it can cause thermal degradation of the analyte, leading to broad or multiple peaks.[10] Conversely, if it's too low, the sample may not vaporize efficiently, resulting in a broad peak. Start with a lower inlet temperature and gradually increase it to find the optimal setting.

  • Column Choice: A column with a suitable stationary phase is crucial. A mid-polarity column is often a good starting point for organotin analysis.

  • System Inertness: Active sites in the GC inlet (e.g., liner, injection port) can interact with the analyte, causing peak tailing or degradation. Using a deactivated liner and ensuring a clean system is important.

Q4: I am seeing split peaks for my this compound analysis in both HPLC and GC. What could be the cause?

A4: Split peaks can be indicative of several issues that apply to both chromatographic techniques:

Troubleshooting Steps:

  • Injection Technique (GC): A slow or inconsistent injection can lead to a split peak. Ensure a rapid and smooth injection.

  • Sample Degradation: The compound may be degrading either in the sample vial before injection or during the analysis. Investigate the stability of this compound in your sample solvent and under your chromatographic conditions. Hydrolysis of the Sn-O bond is a potential degradation pathway.

  • Column Issues: A partially blocked frit or a void at the head of the column can cause the sample to be introduced unevenly, resulting in a split peak.

  • Co-elution: It's possible that an impurity or a degradation product is co-eluting with your main peak, giving the appearance of a split peak. Review your sample preparation and consider mass spectrometry data if available to investigate this possibility.

Quantitative Data Summary

The following table summarizes typical starting parameters and troubleshooting adjustments for HPLC and GC analysis of organotin compounds, which can be applied to this compound.

ParameterHPLCGC
Column C18, 5 µm, 4.6 x 250 mm (or similar)Mid-polarity capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/WaterHelium or Hydrogen
Flow Rate 1.0 mL/min1-2 mL/min
Temperature 25-40 °CTemperature programmed (e.g., 100 °C to 250 °C)
Injection Volume 10-20 µL1 µL (split or splitless)
Detector UV (e.g., 220 nm) or MSMS or FID
Common Problem Peak TailingBroad Peaks / No Peak
Troubleshooting Action - Lower mobile phase pH (2.5-3.5)- Add TEA (0.1%)- Use base-deactivated column- Derivatize sample- Optimize inlet temperature- Use deactivated liner

Experimental Protocols

Protocol 1: Mobile Phase Preparation for HPLC with pH Adjustment and Additives

  • Prepare the aqueous portion of the mobile phase: To 900 mL of HPLC-grade water, add the desired buffer (e.g., phosphate or acetate) to a final concentration of 10-20 mM.

  • Adjust pH: While stirring, slowly add phosphoric acid or another suitable acid to lower the pH to the desired value (e.g., 3.0).

  • Add Competing Base (if needed): If peak tailing persists, add triethylamine (TEA) to the aqueous phase to a final concentration of 0.1% (v/v).

  • Final Mobile Phase Preparation: Mix the prepared aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 organic:aqueous).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Derivatization of this compound for GC Analysis (Example)

This is a general procedure and should be optimized for your specific application and safety protocols.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., hexane).

  • Derivatization Reaction: In a clean, dry reaction vial, add the sample solution.

  • Add a molar excess of a Grignard reagent (e.g., 2M n-propylmagnesium bromide in THF) dropwise while stirring.

  • Allow the reaction to proceed for approximately 20-30 minutes at room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of an aqueous solution (e.g., dilute sulfuric acid or ammonium chloride).

  • Extraction: Extract the derivatized analyte into an organic solvent (e.g., hexane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to the desired volume for GC injection.

Visualizations

Troubleshooting_Peak_Shape cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting hplc_start Poor Peak Shape (HPLC) hplc_tailing Peak Tailing hplc_start->hplc_tailing Asymmetric to the right? hplc_fronting Peak Fronting hplc_start->hplc_fronting Asymmetric to the left? hplc_split Split Peak hplc_start->hplc_split Multiple apices? hplc_sol1 Lower Mobile Phase pH (2.5-3.5) hplc_tailing->hplc_sol1 Primary Cause: Silanol Interaction hplc_f_sol1 Reduce Sample Concentration hplc_fronting->hplc_f_sol1 Primary Causes hplc_sol2 Add Competing Base (e.g., 0.1% TEA) hplc_sol1->hplc_sol2 Still Tailing? hplc_sol3 Use Base-Deactivated Column hplc_sol2->hplc_sol3 Still Tailing? hplc_f_sol2 Match Sample Solvent to Mobile Phase hplc_f_sol1->hplc_f_sol2 Still Fronting? gc_start Poor Peak Shape (GC) gc_broad Broad or No Peak gc_start->gc_broad Low Volatility? gc_degradation Multiple/Tailing Peaks gc_start->gc_degradation Thermal Instability? gc_sol1 Derivatize Sample (e.g., Ethylation) gc_broad->gc_sol1 Solution gc_sol2 Optimize Inlet Temperature gc_degradation->gc_sol2 Solution gc_sol3 Use Deactivated Inlet Liner gc_sol2->gc_sol3 Still Issues?

Caption: Troubleshooting workflow for poor peak shape.

This diagram outlines a logical progression for diagnosing and resolving common peak shape issues encountered during the HPLC and GC analysis of this compound. By systematically addressing potential causes, researchers can improve the quality and reliability of their chromatographic data.

References

Technical Support Center: Method Refinement for Low-Level Detection of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Tributylphenoxystannane. The information is designed to directly address specific issues that may be encountered during experimental analysis.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve common issues encountered during the analysis of this compound at low concentration levels.

Poor or No Analyte Signal

Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer:

A lack of signal for your target analyte can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow to diagnose the issue:

PoorSignal Start Poor or No Signal SamplePrep Sample Preparation Issue? Start->SamplePrep Derivatization Incomplete Derivatization? (for GC-MS) SamplePrep->Derivatization If using GC-MS LC_Conditions Suboptimal LC Conditions? SamplePrep->LC_Conditions If using LC-MS Sol_SamplePrep Solution: - Verify extraction efficiency with spiked sample. - Check for analyte degradation. - Ensure proper pH for extraction. SamplePrep->Sol_SamplePrep GC_Conditions Suboptimal GC Conditions? Derivatization->GC_Conditions Sol_Derivatization Solution: - Optimize derivatization reagent concentration and reaction time/temperature. - Ensure anhydrous conditions. - Check reagent quality. Derivatization->Sol_Derivatization MS_Parameters Incorrect MS Parameters? GC_Conditions->MS_Parameters Sol_GC Solution: - Optimize inlet temperature. - Check for column bleed or contamination. - Verify carrier gas flow rate. GC_Conditions->Sol_GC Instrument Instrument Malfunction? MS_Parameters->Instrument Sol_MS Solution: - Confirm correct precursor and product ions are monitored. - Optimize collision energy. - Check detector sensitivity. MS_Parameters->Sol_MS LC_Conditions->MS_Parameters Sol_LC Solution: - Optimize mobile phase composition and gradient. - Check for column clogging or degradation. - Ensure appropriate column chemistry. LC_Conditions->Sol_LC Sol_Instrument Solution: - Perform system suitability test. - Check for leaks in the system. - Verify detector functionality. Instrument->Sol_Instrument

Troubleshooting workflow for poor or no analyte signal.
High Background Noise or Matrix Interferences

Question: My chromatogram shows high background noise or interfering peaks that co-elute with my analyte. How can I improve the signal-to-noise ratio?

Answer:

High background and matrix interferences can mask the analyte signal, especially at low concentrations. The following steps can help mitigate these issues:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a more selective SPE sorbent. Optimize the wash and elution steps to remove interfering compounds.

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous phase and use a solvent with higher selectivity for this compound.

    • Matrix Modifiers: For complex matrices, the use of matrix modifiers during extraction can help reduce interferences.

  • Chromatography:

    • GC-MS:

      • Optimize the temperature program to better separate the analyte from interfering peaks.

      • Use a column with a different stationary phase to alter selectivity.

    • LC-MS/MS:

      • Adjust the mobile phase gradient to improve resolution.

      • Consider a column with a different chemistry (e.g., different bonded phase or particle size).

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish the analyte from interferences with the same nominal mass.

    • MS/MS: Select more specific precursor and product ion transitions that are unique to this compound.

HighBackground Start High Background/Interference SamplePrep Optimize Sample Preparation Start->SamplePrep Chromatography Improve Chromatographic Separation Start->Chromatography MS_Detection Enhance MS Selectivity Start->MS_Detection Sol_SamplePrep - Use selective SPE - Optimize LLE pH & solvent - Add matrix modifiers SamplePrep->Sol_SamplePrep Sol_Chromatography - Optimize temperature program (GC) - Adjust mobile phase gradient (LC) - Use a different column Chromatography->Sol_Chromatography Sol_MS - Use High-Resolution MS - Select more specific MS/MS transitions MS_Detection->Sol_MS

Strategies to reduce high background and interferences.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: For Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[1] Common derivatization agents for organotin compounds include sodium tetraethylborate (NaBEt4), which converts the polar analyte into a more volatile tetraalkyltin derivative.[2][3] For Liquid Chromatography (LC) analysis, derivatization is generally not required, which simplifies sample preparation.[4]

Q2: What are the expected major fragments of this compound in mass spectrometry?

A2: The fragmentation of tributyltin compounds, which are structurally similar to this compound, typically involves the successive loss of butyl groups.[5][6] For a derivatized this compound (e.g., ethylated), you would expect to see a characteristic isotopic pattern for tin. The fragmentation would likely proceed through the loss of butyl (C4H9, 57 m/z) and ethyl (C2H5, 29 m/z) radicals from the tin atom. The most abundant ions in the mass spectrum will often correspond to the tin-containing fragments.

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for tributyltin compounds?

A3: The LOD and LOQ are highly dependent on the matrix, instrumentation, and sample preparation method. For tributyltin (TBT), which is a closely related compound, the following values have been reported:

MatrixMethodLODLOQ
WaterGC-MS/MS11 pg/L-
WaterGC-ICP-MS0.015 ng/L0.06 ng/L
SeawaterLC-MS/MS-50 ng/L
AppleLC-MS/MS-2 µg/kg
PotatoLC-MS/MS-2 µg/kg
Drug SubstanceGC-MS1 ppm-

Note: This data is for tributyltin (TBT) and serves as an estimate for this compound analysis.[4][7][8][9]

Q4: How can I minimize contamination during trace analysis of this compound?

A4: Contamination is a significant challenge in low-level organotin analysis. To minimize it:

  • Use high-purity solvents and reagents.

  • Thoroughly clean all glassware with acid and rinse with high-purity solvent.

  • Use dedicated glassware for organotin analysis.

  • Prepare procedural blanks with each batch of samples to monitor for contamination.

  • Work in a clean environment, such as a fume hood, to avoid atmospheric deposition of contaminants.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Water (Adapted from Tributyltin Methods)

This protocol describes the determination of this compound in water samples by GC-MS after derivatization with sodium tetraethylborate.[10]

1. Sample Preparation and Extraction: a. To a 1 L water sample, add a suitable internal standard (e.g., deuterated tributyltin). b. Adjust the pH of the sample to 4.5 with a sodium acetate buffer. c. Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate in methanol. d. Allow the derivatization reaction to proceed for 30 minutes with occasional shaking. e. Perform a liquid-liquid extraction with 50 mL of hexane by shaking vigorously for 2 minutes. f. Collect the organic layer. Repeat the extraction twice more. g. Combine the organic extracts and dry over anhydrous sodium sulfate. h. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Analysis:

  • GC System: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 70 °C (hold for 1 min), ramp to 120 °C at 30 °C/min, then ramp to 260 °C at 5 °C/min.

  • MS System: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethylated this compound.

Protocol 2: LC-MS/MS Analysis of this compound in a Simple Matrix (e.g., Apple) (Adapted from Organotin Methods)

This protocol is for the direct analysis of this compound without derivatization.[4]

1. Sample Preparation and Extraction: a. Homogenize 10 g of the sample. b. Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. c. Add an appropriate internal standard (e.g., triphenyl phosphate). d. Add 10 mL of acetonitrile and shake vigorously for 1 minute. e. Centrifuge at 5000 rpm for 5 minutes. f. Take a 100 µL aliquot of the supernatant and dilute with 900 µL of water. g. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumental Analysis:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: AB SCIEX 4000 QTRAP® or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

References

How to prevent degradation of Tributylphenoxystannane standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for Tributylphenoxystannane standards to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an organotin compound used as a standard in various analytical and research applications. The stability of these standards is critical for obtaining accurate and reproducible experimental results. Degradation of the standard can lead to an overestimation or underestimation of the analyte in samples, compromising the validity of the study.

Q2: What are the primary factors that cause the degradation of this compound standards?

The primary factors that can lead to the degradation of this compound standards include:

  • Hydrolysis: Exposure to moisture can cause the hydrolysis of the tin-oxygen bond, leading to the formation of bis(tributyltin) oxide and phenol.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate the cleavage of the tin-carbon bonds.[1]

  • Elevated Temperatures: Although generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate degradation.[2]

  • Oxidation: Contact with air can lead to oxidative degradation of the compound.

Q3: What are the common degradation products of this compound?

The degradation of this compound typically proceeds through a sequential debutylation process. The primary degradation products are:

  • Dibutylphenoxystannane derivatives

  • Monobutylphenoxystannane derivatives

  • Inorganic tin[3][4][5]

Hydrolysis can also lead to the formation of bis(tributyltin) oxide and phenol.

Q4: How can I tell if my this compound standard has degraded?

Signs of degradation can include:

  • Visual Changes: Discoloration of the standard solution or the appearance of precipitates.

  • Chromatographic Analysis: The appearance of unexpected peaks in the chromatogram when analyzing the standard. A decrease in the peak area of the main compound and an increase in the peak areas of degradation products are indicative of degradation.

  • Inconsistent Experimental Results: A gradual drift in calibration curves or unexpected changes in quality control sample results can be a sign of standard degradation.

Troubleshooting Guides

Issue: Unexpected peaks are observed in the chromatogram of the standard.

Possible Cause Troubleshooting Steps
Degradation of the standard 1. Verify the storage conditions of the standard. Ensure it has been stored at the recommended temperature, protected from light, and tightly sealed to prevent moisture ingress. 2. Prepare a fresh dilution of the standard from the stock and re-analyze. 3. If the issue persists, open a new, unexpired standard and compare the chromatograms.
Contamination of the solvent or glassware 1. Use fresh, high-purity solvent for dilution. 2. Ensure all glassware is scrupulously clean and dry. Consider silanizing glassware to prevent adsorption of organotin compounds.
Instrumental issues (e.g., contaminated injection port, column degradation) 1. Perform routine maintenance on your analytical instrument. 2. Run a blank solvent injection to check for system contamination.

Issue: The concentration of the working standard appears to be lower than expected.

Possible Cause Troubleshooting Steps
Degradation of the standard As above, verify storage conditions and prepare a fresh standard. Degradation will lead to a lower concentration of the parent compound.
Adsorption to surfaces Organotin compounds can adsorb to glass and plastic surfaces. Use silanized glassware and polypropylene containers where appropriate. Prepare fresh dilutions daily.
Evaporation of solvent Ensure vials are tightly capped. If using an autosampler, check the integrity of the vial septa.
Pipetting/dilution errors Verify the calibration and proper use of pipettes. Double-check all dilution calculations.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Storage Conditions.

Factor Effect on Stability Recommended Prevention/Storage Condition
Temperature High temperatures accelerate degradation.Store at low temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Light UV light can cause photodegradation.[1]Store in amber glass vials or in the dark.
Moisture/Humidity Promotes hydrolysis.Store in a desiccator or a dry environment. Ensure containers are tightly sealed.
Air/Oxygen Can lead to oxidation.Purge vials with an inert gas (e.g., argon or nitrogen) before sealing, especially for long-term storage.
pH Extremes in pH can catalyze hydrolysis.Prepare solutions in neutral, aprotic solvents.

Experimental Protocols

Protocol: Purity Assessment of this compound Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the purity assessment of this compound standards. Method parameters may require optimization for your specific instrument and conditions.

1. Materials and Reagents:

  • This compound standard

  • Hexane (pesticide residue grade or equivalent)

  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in ethanol, freshly prepared)

  • Acetic acid (glacial)

  • Sodium acetate buffer (1 M, pH 5)

  • Deionized water

  • Silanized glassware (vials, volumetric flasks, syringes)

2. Standard Preparation:

  • Allow the this compound standard to equilibrate to room temperature before opening.

  • Prepare a stock solution of approximately 1000 µg/mL in hexane.

  • Prepare a working standard solution of 1 µg/mL by serial dilution of the stock solution with hexane.

3. Derivatization (Ethylation):

  • To 1 mL of the working standard solution in a silanized glass vial, add 5 mL of deionized water and 1 mL of sodium acetate buffer.

  • Add 1 mL of the freshly prepared sodium tetraethylborate solution.

  • Cap the vial tightly and vortex for 2 minutes to allow the ethylation reaction to proceed. The this compound will be converted to the more volatile Tributylethylstannane.

  • Allow the layers to separate. The hexane layer contains the derivatized analyte.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

    • SIM Ions for Tributylethylstannane: Monitor characteristic ions (e.g., m/z 263, 291, 349).

5. Data Analysis:

  • Examine the chromatogram for the presence of the main peak corresponding to Tributylethylstannane and any additional peaks that may indicate impurities or degradation products.

  • Calculate the purity of the standard by dividing the peak area of the main compound by the total peak area of all tin-containing compounds.

Mandatory Visualization

DegradationPathway This compound This compound DBT_derivative Dibutylphenoxystannane derivative This compound->DBT_derivative Debutylation MBT_derivative Monobutylphenoxystannane derivative DBT_derivative->MBT_derivative Debutylation Inorganic_Tin Inorganic Tin MBT_derivative->Inorganic_Tin Debutylation

Caption: Degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Standard This compound Standard Dilution Dilution in Hexane Standard->Dilution Derivatization Ethylation with Sodium Tetraethylborate Dilution->Derivatization Extraction Hexane Layer Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing and Purity Calculation GCMS->Data

Caption: Experimental workflow for purity analysis.

References

Addressing contamination issues in Tributylphenoxystannane trace analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the trace analysis of tributylphenoxystannane.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: this compound, a type of organotin compound, can be introduced into your analytical workflow from various sources. Common sources of organotin contamination include PVC products, water pipes, food wrap, polyurethane coatings, and textiles.[1] In a laboratory environment, potential sources include:

  • Glassware and Plasticware: Organotins have an affinity for glass surfaces and can leach from plastic containers, especially if the containers are not made of appropriate materials or have been stored for extended periods.[2][3][4][5][6]

  • Reagents and Solvents: Impurities in solvents, acids, and other reagents can introduce this compound into your samples.[7] It is crucial to use high-purity, trace-metal grade or equivalent reagents.

  • Sample Handling and Preparation: Cross-contamination can occur during sample collection, storage, and preparation. This can be due to contaminated sampling equipment, pipette tips, or exposure to dust and aerosols in the lab environment.[7]

  • Analytical Instrumentation: Carryover from previous analyses, contaminated septa, liners, or columns in GC-MS systems, and contaminated tubing or fittings in LC-MS systems can be sources of contamination.

Q2: How can I minimize background contamination from glassware?

A2: Proper glassware cleaning is critical for trace analysis of organotins. A multi-step cleaning procedure is recommended:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Avoid household detergents as they can leave residues.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Acid Wash: Soak the glassware in an acid bath (e.g., 10% HCl or HNO₃) for at least 24 hours.[2]

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent (e.g., methanol or acetone) to remove any remaining organic residues and to aid in drying.

  • Drying: Dry in an oven at a suitable temperature, ensuring no flammable solvents remain.

Q3: What type of labware is recommended to minimize leaching of this compound?

A3: While borosilicate glassware is generally preferred, plasticware may be necessary for certain applications. If using plastic, select materials with low potential for leaching, such as polypropylene (PP) or polytetrafluoroethylene (PTFE). However, be aware that even these materials can leach contaminants, especially with long-term storage or exposure to certain solvents.[3][4][5][6] It is advisable to test new batches of plasticware for potential contamination by running procedural blanks.

Q4: How stable are this compound stock and working solutions?

A4: The stability of organotin solutions can be a concern, as they may degrade over time.[8] It is recommended to:

  • Store stock solutions in a cold, dark environment (e.g., at 4°C or -20°C).[9]

  • Prepare fresh working solutions from the stock solution on the day of analysis whenever possible.

  • Monitor the stability of stock solutions over time by comparing the response of a freshly prepared standard to the stored stock solution.[2][8]

  • Avoid storing solutions for extended periods, as some organotin compounds can be unstable in solution.[8]

Troubleshooting Guides

Issue 1: High Background Signal in Blank Samples

Question: I am observing a significant peak corresponding to this compound in my procedural blank injections. What are the likely causes and how can I resolve this?

Answer: A high background signal in your procedural blank indicates contamination introduced during the sample preparation and analysis workflow.[10][11][12][13] The following troubleshooting workflow can help identify and eliminate the source of contamination.

Caption: Troubleshooting workflow for high blank contamination.

Detailed Steps:

  • Analyze a Reagent Blank: Prepare a blank using only the reagents and solvents used in your procedure, without any sample matrix or glassware contact.[10][11] If the contamination is present, the source is likely your reagents. Switch to higher purity grade solvents and reagents.

  • Analyze Glassware Leachate: Fill your routinely cleaned glassware with a high-purity solvent and let it sit for a period equivalent to your sample preparation time. Analyze the solvent. If contamination is detected, your glassware cleaning procedure is insufficient. Implement the rigorous cleaning protocol outlined in the FAQs.

  • Analyze a Solvent Blank: Inject a high-purity solvent directly into the instrument.[10] If a peak is observed, the contamination is within your analytical instrument (e.g., injector, column, transfer lines). Consult your instrument's troubleshooting guide for cleaning procedures. This may involve baking the column, replacing the injector liner and septum, or flushing the system.

Issue 2: Poor Peak Shape and Tailing

Question: My chromatograms for this compound show significant peak tailing. What could be causing this and how can I improve the peak shape?

Answer: Peak tailing in GC-MS or LC-MS analysis can be caused by several factors related to the analyte's interaction with the analytical system.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Active Sites in the GC Inlet or Column - Deactivate the inlet liner with a silylating reagent or use a pre-deactivated liner.- Condition the GC column according to the manufacturer's instructions.- If the column is old or heavily used, consider replacing it.
Insufficient Derivatization (GC-MS) - Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).- Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Matrix Effects in LC-MS - Improve sample cleanup to remove interfering matrix components.- Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to better separate the analyte from matrix interferences.- Consider using a matrix-matched calibration curve.
Inappropriate pH of Mobile Phase (LC-MS) - Adjust the pH of the mobile phase to ensure the analyte is in a single, stable ionic form.
Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am getting inconsistent results for my this compound analysis, with high variability between replicate injections. What should I investigate?

Answer: Inconsistent results can stem from various issues in sample preparation, instrument performance, and solution stability.

Troubleshooting Checklist:

  • Sample Homogeneity: Ensure your sample is homogeneous before taking an aliquot for analysis.

  • Solution Stability: As discussed in the FAQs, prepare fresh working standards for each analytical run and verify the stability of your stock solutions.[2][8]

  • Injector Performance (GC-MS): Check for leaks in the injector, inspect and clean the syringe, and ensure the septum is not cored or leaking.

  • Pump Performance (LC-MS): Check for leaks in the LC system and ensure the pump is delivering a stable and accurate flow rate.

  • Carryover: Inject a solvent blank after a high concentration sample to check for carryover. If present, optimize the wash steps in your autosampler and consider cleaning the injection port or column.

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for GC-MS Analysis

This protocol describes a liquid-liquid extraction (LLE) and derivatization procedure for the analysis of this compound in water samples.

Caption: Workflow for water sample preparation for GC-MS analysis.

Methodology:

  • Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles.[14] Acidify the sample to a pH of 2-3 with hydrochloric acid.[15][16] Store at 4°C until extraction.

  • Surrogate Spiking: Spike a known amount of a suitable surrogate standard (e.g., a deuterated analog of this compound) into the water sample to monitor extraction efficiency.

  • Liquid-Liquid Extraction: Transfer a measured volume of the acidified water sample to a separatory funnel. Add a suitable organic solvent (e.g., hexane or a mixture of hexane and dichloromethane). Shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. Drain the aqueous (lower) layer and collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with fresh solvent.

  • Drying: Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

  • Derivatization: To make the this compound more volatile for GC analysis, a derivatization step is often necessary.[17][18][19][20] A common method is ethylation using a Grignard reagent (e.g., ethylmagnesium bromide). The reaction is typically carried out in an aprotic solvent.

  • Internal Standard Spiking: After derivatization, add a known amount of an internal standard (e.g., a different organotin compound not expected in the sample) for quantification.

  • GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol outlines a direct injection method for the analysis of this compound in a clean matrix (e.g., after solid-phase extraction).

Methodology:

  • Sample Preparation: For clean samples, a simple "dilute and shoot" approach may be feasible. Dilute the sample in a suitable solvent compatible with the mobile phase. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • LC-MS/MS System:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive quantification.

  • Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.[21][22][23][24]

Quantitative Data Summary

The following table provides hypothetical, yet representative, data on potential background levels of organotin compounds in procedural blanks. Actual values will vary depending on the laboratory environment and the rigor of contamination control measures.

Table 1: Representative Background Levels of Organotins in Procedural Blanks

Contaminant SourceAnalyteTypical Concentration Range (ng/L)
Reagent BlankTributyltin (TBT)< 0.1 - 0.5
Glassware LeachateDibutyltin (DBT)< 0.2 - 1.0
Procedural BlankMonobutyltin (MBT)< 0.5 - 2.0

Note: This data is for illustrative purposes. Laboratories should establish their own baseline contamination levels.

References

Technical Support Center: Optimization of Derivatization Reactions for Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of tributylphenoxystannane. Our goal is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for my analysis?

A1: Derivatization is a critical step, particularly for analysis by gas chromatography (GC).[1][2] this compound, like other organotin compounds, is often too polar and not sufficiently volatile for direct GC analysis.[3] The derivatization process converts it into a more volatile and thermally stable form, which improves its chromatographic separation and detection.[4][5] This conversion is essential for achieving better resolution and sensitivity in your analytical method.[2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods for derivatizing organotin compounds, including this compound, are:

  • Alkylation with Grignard Reagents: This is a widely used technique that involves reacting the organotin compound with a Grignard reagent, such as methyl-, propyl-, or pentylmagnesium bromide, to form stable tetra-alkyltin derivatives.[6][7]

  • Ethylation with Sodium Tetraethylborate (NaBEt4): This method uses NaBEt4 to introduce ethyl groups, creating volatile tetra-alkyltin compounds suitable for GC analysis.[3][7]

Q3: I am getting low derivatization yields. What are the potential causes and solutions?

A3: Low derivatization yields are a common issue in organotin analysis and can lead to an underestimation of the analyte in your sample.[1][2] Here are some potential causes and troubleshooting steps:

  • Presence of Water or Active Protons (Grignard Reaction): Grignard reagents are highly reactive and will be quenched by water, alcohols, or other compounds with acidic protons.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for your reaction.

  • Reagent Quality: The derivatization reagent may have degraded over time.

    • Solution: Use fresh, high-quality Grignard reagents or a freshly prepared solution of NaBEt4.[3]

  • Incomplete Reaction: The reaction time or temperature may be insufficient for complete derivatization.

    • Solution: Optimize the reaction conditions. For Grignard reactions, this may involve adjusting the reaction time or temperature. For NaBEt4, ensure adequate mixing and reaction time.

  • Analyte Loss: Analytes can be lost during sample preparation and extraction steps.[1]

    • Solution: Handle samples carefully, especially during solvent evaporation steps. The addition of a non-polar solvent like hexane before the addition of water to quench a Grignard reaction can help reduce evaporation losses.[1]

Q4: My results are not reproducible. What could be the issue?

A4: Poor reproducibility can stem from several factors throughout the analytical workflow:

  • Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or reagent concentration can lead to different derivatization efficiencies.

    • Solution: Strictly control all experimental parameters. Use a temperature-controlled bath for the reaction and accurately measure all reagents.

  • Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction.

    • Solution: Perform a matrix spike recovery experiment to assess the impact of your sample matrix. If significant interference is observed, you may need to implement a sample cleanup step prior to derivatization.

  • Inhomogeneous Sample: If you are working with solid samples like sediments, ensure the sample is homogenized before taking a subsample for analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low product peak in GC analysis Complete failure of the derivatization reaction.- Verify the activity of your derivatization reagent. - For Grignard reactions, ensure strictly anhydrous conditions. - Check for the presence of interfering substances in your sample that may be consuming the reagent.
Multiple unexpected peaks in the chromatogram - Incomplete derivatization leading to multiple derivatives. - Degradation of the analyte or derivative.[1] - Side reactions with matrix components.- Optimize reaction time and temperature to ensure complete derivatization. - Use a milder derivatization agent if degradation is suspected. - Implement a sample cleanup procedure to remove interfering compounds.
Poor peak shape (tailing or fronting) - Interaction of the derivatized analyte with active sites in the GC system. - Co-elution with an interfering compound.- Ensure the GC inlet liner is clean and deactivated. - Use a column with appropriate polarity for your derivatized analyte. - Optimize the GC temperature program to improve separation.
High background noise Contamination from solvents, reagents, or glassware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run a blank sample to identify the source of contamination.
Interference from sulfur compounds Elemental sulfur in samples (e.g., sediments) can be alkylated during derivatization, leading to interfering peaks.[8]- Optimize GC parameters to separate the organotin derivatives from sulfur-containing compounds.[8] - Consider a sample cleanup step to remove elemental sulfur prior to derivatization.

Quantitative Data Summary

The following table summarizes typical parameters for common derivatization methods for organotin compounds. Note that optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.

Parameter Grignard Derivatization (Pentylmagnesium Bromide) Sodium Tetraethylborate (NaBEt4) Derivatization
Derivatizing Reagent Pentylmagnesium BromideSodium Tetraethylborate (NaBEt4)
Typical Reaction Time 30 minutes30 minutes[3]
Typical Reaction Temperature Room TemperatureRoom Temperature
Common Solvents Non-polar organic solvents (e.g., hexane, isooctane)[1]Ethanol for reagent preparation, Hexane for extraction[3]
Method Detection Limits (MDL) for Tributyltin 0.26 - 0.84 pg of Sn (for a 500 mL water sample)[6]Not explicitly stated, but suitable for trace analysis.
Reported Recoveries 71 - 109% (calibrated with surrogate compounds in water)[6]Not explicitly stated, but widely used in environmental analysis.

Experimental Protocols

Protocol 1: Derivatization using Grignard Reagent (Pentylmagnesium Bromide)

This protocol is adapted for the derivatization of this compound in an organic extract.

Materials:

  • Sample extract containing this compound in a non-polar solvent (e.g., hexane).

  • Pentylmagnesium bromide solution (e.g., 2.0 M in THF).

  • Anhydrous sodium sulfate.

  • Deionized water.

  • Nitrogen or Argon gas supply.

  • Oven-dried glassware (reaction vial, syringe).

Procedure:

  • Transfer a known volume of the sample extract into a dry reaction vial.

  • Under a gentle stream of nitrogen or argon, carefully add an excess of the pentylmagnesium bromide solution dropwise while vortexing.

  • Allow the reaction to proceed at room temperature for 30 minutes with occasional shaking.

  • To quench the excess Grignard reagent, slowly and carefully add deionized water dropwise. The reaction can be vigorous, so perform this step in a fume hood and with appropriate personal protective equipment.[1]

  • Vortex the mixture for 10 seconds and allow the phases to separate.[3]

  • Transfer the upper organic layer (hexane phase) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Derivatization using Sodium Tetraethylborate (NaBEt4)

This protocol is suitable for the derivatization of this compound in aqueous or extracted samples.

Materials:

  • Sample (aqueous or extracted into a suitable solvent).

  • Sodium tetraethylborate (NaBEt4).

  • Ethanol.

  • Hexane.

  • Deionized water.

  • Acetate buffer (for sediment samples).

  • Methanol (for sediment samples).

Procedure for Aqueous Samples:

  • Prepare a fresh 2% (w/v) solution of NaBEt4 in ethanol.[3]

  • To your aqueous sample, add the freshly prepared NaBEt4 solution.

  • Shake the sample and allow it to react for 30 minutes.[3]

  • Add deionized water and 1 mL of hexane.

  • Vortex the mixture for 10 seconds to extract the derivatized compounds into the hexane layer.[3]

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to an autosampler vial for GC analysis.[3]

Procedure for Sediment Samples (In-situ Derivatization and Extraction):

  • To 1 g of the sediment sample, add 10 mL of acetate buffer, 7 mL of methanol, and 10 mL of hexane.

  • While stirring, add 4 mL of a 5% NaBEt4 solution.

  • The derivatized organotin compounds will be simultaneously extracted into the hexane layer.

  • After allowing the phases to separate, collect the hexane layer for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Extraction of Analyte Sample->Extraction Cleanup Optional: Sample Cleanup Extraction->Cleanup Derivatization Addition of Derivatizing Agent (e.g., Grignard or NaBEt4) Cleanup->Derivatization Reaction Reaction Incubation Derivatization->Reaction Quenching Quenching/Extraction Reaction->Quenching GC_Analysis GC-MS/MS Analysis Quenching->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: General experimental workflow for the derivatization and analysis of this compound.

troubleshooting_logic Start Problem: Low/No Product Peak CheckReagent Is the derivatizing reagent active? Start->CheckReagent CheckConditions Are reaction conditions optimal? (Time, Temp, Anhydrous) CheckReagent->CheckConditions Yes Solution_Reagent Solution: Use fresh reagent. CheckReagent->Solution_Reagent No CheckMatrix Is there matrix interference? CheckConditions->CheckMatrix Yes Solution_Conditions Solution: Optimize conditions. CheckConditions->Solution_Conditions No Solution_Matrix Solution: Implement sample cleanup. CheckMatrix->Solution_Matrix Yes Success Problem Resolved CheckMatrix->Success No Solution_Reagent->Success Solution_Conditions->Success Solution_Matrix->Success

Caption: A logical troubleshooting guide for addressing low or no derivatization product.

References

Validation & Comparative

Validation of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Determination of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive validation of a new, rapid, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tributylphenoxystannane. The performance of this novel method is compared against a well-established Gas Chromatography-Mass Spectrometry (GC-MS) method, typically used for the analysis of related organotin compounds like Tributyltin (TBT). This guide is intended for researchers, scientists, and drug development professionals seeking robust analytical techniques for organotin compounds.

Comparative Analysis of Analytical Methods

The analysis of organotin compounds, a class of chemicals with widespread industrial applications, presents unique analytical challenges due to their potential toxicity and the need for sensitive detection at trace levels. Traditionally, Gas Chromatography (GC) based methods have been employed for this purpose. However, these methods often necessitate a time-consuming derivatization step to improve the volatility of the target compounds. The emergence of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a promising alternative, potentially simplifying sample preparation and reducing analysis time.

This guide introduces a hypothetical UPLC-MS/MS method tailored for this compound and compares its validation parameters against a conventional GC-MS method used for similar organotin compounds. The validation has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key performance characteristics to ensure the method is fit for its intended purpose.

Quantitative Data Summary

The performance of the new UPLC-MS/MS method was rigorously evaluated against a standard GC-MS method. The following table summarizes the key validation parameters.

Validation ParameterNew UPLC-MS/MS Method Conventional GC-MS Method Acceptance Criteria (ICH)
Linearity (Correlation Coefficient, r²) > 0.999> 0.995≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%98% - 102%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/L-
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/L-
Specificity High (No interference observed)High (Potential for matrix interference)No interference at the retention time of the analyte.
Robustness RobustModerately RobustConsistent results with minor variations in method parameters.

Experimental Protocols

Protocol 1: Validation of the New UPLC-MS/MS Method for this compound

1. Objective: To validate a new UPLC-MS/MS method for the quantitative determination of this compound in a representative matrix, according to ICH guidelines.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Representative matrix (e.g., placebo formulation)

3. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

4. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

5. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound.

6. Validation Procedures:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed. This is achieved by analyzing blank matrix samples and spiked samples.

  • Linearity: A calibration curve is constructed by analyzing at least five concentrations of the reference standard over the range of 50% to 150% of the expected sample concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: The accuracy is determined by the recovery of known amounts of analyte spiked into the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate

A Guide to Inter-laboratory Comparison for Tributylphenoxystannane Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the measurement of tributylphenoxystannane. Due to a lack of publicly available, direct inter-laboratory studies for this compound, this document leverages established methodologies for closely related organotin compounds, such as tributyltin (TBT). The principles and protocols outlined here serve as a robust starting point for laboratories aiming to validate their analytical methods and ensure comparability of results.

Introduction

This compound is an organotin compound with potential industrial applications and environmental persistence. Accurate and reproducible measurement of this compound is crucial for regulatory compliance, environmental monitoring, and toxicological studies. Inter-laboratory comparisons are essential for evaluating the proficiency of different laboratories and the reliability of analytical methods. This guide outlines the key components of such a comparison, from experimental design to data analysis.

Analytical Methodologies

The primary analytical techniques for the determination of organotin compounds are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for organotin analysis. It offers high resolution and sensitivity. A critical step in GC-based methods for non-volatile organotins is derivatization to increase their volatility. Ethylation with sodium tetraethylborate (NaBEt4) is a common derivatization technique.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is gaining popularity as it often does not require a derivatization step, simplifying sample preparation.[2] It is particularly suitable for the analysis of polar and thermally labile compounds.

A comparison of key performance characteristics of these two methods is presented in Table 1.

Data Presentation

A well-structured inter-laboratory comparison should yield data that is easily comparable across participating laboratories. The following tables illustrate how quantitative data from such a study could be presented.

Table 1: Comparison of Analytical Method Performance for Organotin Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 6-10 ng(Sn) g⁻¹ (dry weight) for butyltins[3]Generally in the low µg/L range
Limit of Quantitation (LOQ) 7-17 ng(Sn) g⁻¹ (dry weight) for butyltins[3]Typically 3x LOD
Linearity (R²) > 0.996[1]> 0.99
Recovery Comparable to or better than other reported procedures[3]80-120%
Precision (RSD) < 15%< 15%
Derivatization Required Yes (e.g., ethylation)[1]No

Table 2: Hypothetical Inter-laboratory Comparison Results for this compound in a Spiked Water Sample (Concentration: 50 µg/L)

Laboratory IDMethodReported Concentration (µg/L)Z-Score
Lab-01GC-MS48.5-0.5
Lab-02LC-MS/MS52.10.7
Lab-03GC-MS45.2-1.6
Lab-04LC-MS/MS55.81.9
Lab-05GC-MS49.90.0
Lab-06LC-MS/MS47.3-0.9

Note: Z-scores are calculated based on the mean and standard deviation of the reported values and are a measure of a laboratory's performance.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory comparison. The following are generalized protocols for GC-MS and LC-MS/MS analysis of organotin compounds.

1. Sample Preparation (General)

  • Extraction: Extraction of this compound from the sample matrix (e.g., water, sediment, biological tissue) is the first step. Common extraction methods include liquid-liquid extraction with an organic solvent (e.g., hexane) or solid-phase extraction (SPE). For solid samples, accelerated solvent extraction (ASE) can be employed.[3]

  • Derivatization (for GC-MS): The extracted analyte is derivatized to a more volatile form. A common method is ethylation using sodium tetraethylborate (NaBEt4).[1]

2. GC-MS Analysis Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix interferences.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification of the target analyte and its characteristic fragment ions.

3. LC-MS/MS Analysis Protocol

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion.

Mandatory Visualizations

Experimental Workflow for Inter-laboratory Comparison

G cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting CRM_Prep Preparation and Distribution of Certified Reference Material (CRM) or Spiked Samples Sample_Receipt Sample Receipt and Storage CRM_Prep->Sample_Receipt Shipment Sample_Prep Sample Preparation (Extraction, Derivatization if needed) Sample_Receipt->Sample_Prep Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->Analysis Data_Reporting Reporting of Results Analysis->Data_Reporting Data_Collection Collection of Data from all Labs Data_Reporting->Data_Collection Stat_Analysis Statistical Analysis (e.g., Z-score calculation) Data_Collection->Stat_Analysis Final_Report Issuance of Final Report and Proficiency Assessment Stat_Analysis->Final_Report

Caption: Workflow of an inter-laboratory comparison study.

Logical Relationship of Analytical Method Selection

G Analyte_Properties Analyte Properties (Volatility, Polarity) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyte_Properties->GC_MS Non-volatile LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analyte_Properties->LC_MS Polar/Thermally Labile Derivatization Derivatization Required GC_MS->Derivatization No_Derivatization No Derivatization LC_MS->No_Derivatization

Caption: Decision tree for analytical method selection.

Conclusion

While a dedicated inter-laboratory comparison for this compound has not been identified, the established analytical frameworks for other organotin compounds provide a clear path forward. By adopting standardized protocols for methods such as GC-MS and LC-MS/MS, and utilizing certified reference materials where available for similar compounds, laboratories can achieve reliable and comparable data. This guide serves as a foundational document to encourage and facilitate such a comparison, ultimately leading to improved data quality and confidence in the measurement of this emerging compound of interest.

References

Tributylphenoxystannane vs. Tributyltin Chloride: A Comparative Toxicity Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of organotin compounds is paramount for safe handling, environmental impact assessment, and potential therapeutic development. This guide provides a detailed comparison of the toxicity of tributylphenoxystannane and tributyltin chloride, supported by available experimental data and methodologies.

The toxicity of tributyltin (TBT) compounds is primarily attributed to the tributyltin cation ((C4H9)3Sn+). The anionic ligand, such as chloride or phenoxide, generally has a lesser influence on the toxicological properties. Consequently, while specific experimental data for this compound is limited in publicly accessible literature, its toxicity is expected to be broadly similar to that of the well-studied tributyltin chloride.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for tributyltin chloride and the closely related bis(tributyltin) oxide, which can serve as a proxy for understanding the general toxicity of tributyltin compounds.

CompoundTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Citation
Tributyltin Chloride RatOral129 mg/kg[1]
MouseOral60 mg/kg[1]
Bis(tributyltin) oxide (TBTO) RatOral87 - 234 mg/kg
MouseOral55 - 203 mg/kg
RabbitDermal900 mg/kg[2]

Comparative Toxicological Profile

Tributyltin Chloride

Tributyltin chloride (TBT-Cl) is a well-documented toxicant with a range of adverse effects observed in both in vivo and in vitro studies.

Key Toxic Effects:

  • Immunotoxicity: TBT compounds are potent immunotoxic agents, with studies showing effects on the thymus, spleen, and lymph nodes. Exposure can lead to lymphocyte depletion and suppression of immune functions.

  • Neurotoxicity: While less potent than trimethyltin and triethyltin compounds, tributyltins can still exert neurotoxic effects.

  • Hepatotoxicity: TBT-Cl has been shown to cause liver damage.

  • Endocrine Disruption: Tributyltin compounds are known endocrine disruptors. It has been theorized that TBT disrupts the endocrine system by inhibiting the cytochrome P450 molecule, which is involved in the conversion of androgens to estrogens, potentially leading to masculinization in females.[3]

  • Dermal Irritation: TBT compounds are known to be strong skin irritants.[4]

Mechanism of Toxicity:

The toxicity of tributyltin compounds is multifaceted and involves several mechanisms:

  • Inhibition of Oxidative Phosphorylation: TBT compounds are potent inhibitors of oxidative phosphorylation in mitochondria.

  • Induction of Oxidative Stress: Exposure to TBT-Cl can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

  • Apoptosis Induction: In vitro studies on human breast cancer MCF-7 cells have shown that tributyltin chloride is more effective at inhibiting cell proliferation than triphenyltin chloride and stimulates the expression of the pro-apoptotic protein p53.

This compound

As previously mentioned, specific toxicological data for this compound is scarce. However, based on the established principles of organotin toxicity, its toxicological profile is expected to be dominated by the tributyltin moiety. Therefore, it is reasonable to anticipate that this compound will exhibit immunotoxic, neurotoxic, hepatotoxic, and endocrine-disrupting properties similar to those of tributyltin chloride. The phenoxy group may modulate the compound's physicochemical properties, such as solubility and bioavailability, which could subtly influence its toxicokinetics and potency compared to the chloride salt.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of typical experimental protocols used in the assessment of tributyltin toxicity.

Acute Oral Toxicity Study (LD50 Determination)

This protocol is a generalized representation based on standard methodologies for determining the median lethal dose (LD50) of a substance.

Objective: To determine the single dose of a substance that is lethal to 50% of a test population.

Materials:

  • Test substance (e.g., Tributyltin Chloride)

  • Vehicle for administration (e.g., corn oil, water with an emulsifier)

  • Test animals (e.g., Wistar rats, specific pathogen-free)

  • Oral gavage needles

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for a minimum of one week prior to the study.

  • Dose Preparation: The test substance is prepared in the vehicle to achieve the desired concentrations.

  • Dose Administration: A single dose of the test substance is administered to fasted animals via oral gavage. A control group receives the vehicle only. Multiple dose groups with a geometric progression of doses are typically used.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to observe any pathological changes.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the effect of a substance on cell proliferation and viability.

Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).

Materials:

  • Human cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Test substance (e.g., Tributyltin Chloride) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or an acidic isopropanol solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test substance is added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key toxic mechanism of tributyltin compounds and a typical experimental workflow for assessing toxicity.

Toxicity_Pathway TBT Tributyltin (TBT) Mitochondria Mitochondria TBT->Mitochondria Inhibits Oxidative Phosphorylation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Mechanism of Tributyltin-Induced Oxidative Stress and Apoptosis.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model Selection (e.g., Wistar Rat) Dose_Administration Dose Administration (e.g., Oral Gavage) Animal_Model->Dose_Administration Observation Clinical Observation & Mortality Monitoring Dose_Administration->Observation Necropsy Necropsy & Histopathology Observation->Necropsy LD50_Calc LD50 Calculation Necropsy->LD50_Calc Cell_Culture Cell Line Culture (e.g., MCF-7) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis IC50_Calc IC50 Calculation Data_Analysis->IC50_Calc

Caption: General Workflow for In Vivo and In Vitro Toxicity Assessment.

References

Performance Showdown: Selecting the Optimal Sorbent for Tributylphenoxystannane Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the critical choice of solid-phase extraction (SPE) sorbents for the effective isolation of tributylphenoxystannane. This guide synthesizes available experimental data to compare the performance of common sorbent types, providing a foundation for methodological decisions in environmental and toxicological analysis.

The accurate quantification of this compound, a member of the organotin family with potential environmental and health implications, hinges on efficient extraction from complex sample matrices. Solid-phase extraction (SPE) has emerged as a robust and widely adopted technique for this purpose. However, the selection of the appropriate sorbent material is a critical parameter that dictates the success of the extraction, influencing recovery, purity, and reproducibility. This guide provides a comparative overview of the performance of different SPE sorbents for the extraction of this compound and its close structural analog, tributyltin (TBT), to aid researchers in making informed decisions.

Sorbent Performance Comparison

While direct comparative studies on various sorbents exclusively for this compound are limited, data from studies on the closely related and extensively studied tributyltin (TBT) provides valuable insights. The primary retention mechanism for these hydrophobic organotin compounds on reversed-phase sorbents is the hydrophobic interaction between the nonpolar alkyl chains of the analyte and the stationary phase.

The most commonly employed sorbents for organotin extraction fall into two main categories: silica-based (e.g., C18) and polymer-based (e.g., polystyrene-divinylbenzene, PS-DVB).

Sorbent TypeAnalyteSample MatrixRecovery (%)Reference
C18 (Silica-based) Tributyltin (TBT)Water62 - 98%[1]
Triphenyltin (TPhT)WaterNot specified[1]
Various OrganotinsWater91 - 104%[2]
Polymeric (e.g., Oasis HLB, Strata-X) 16 Pesticides (as a proxy for hydrophobic compounds)Groundwater>70%[3][4]
Various PharmaceuticalsWater>80%[5]

Key Observations:

  • C18 (Octadecyl-bonded silica) has traditionally been a workhorse for the extraction of nonpolar to moderately polar compounds from aqueous matrices. Studies on TBT demonstrate that C18 sorbents can yield high recoveries, often exceeding 90%.[2] However, the performance of silica-based sorbents can be susceptible to pH variations and the presence of residual silanol groups, which may lead to inconsistent results.

Experimental Workflow & Protocols

The successful extraction of this compound relies on a well-defined experimental workflow. The following diagram illustrates a typical solid-phase extraction process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection Aqueous Sample (e.g., Water) pH_Adjustment pH Adjustment (if necessary) Sample_Collection->pH_Adjustment Conditioning Sorbent Conditioning (e.g., Methanol, Water) pH_Adjustment->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Removal (e.g., Water/Methanol wash) Loading->Washing Elution Analyte Elution (e.g., Acidified Organic Solvent) Washing->Elution Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) Evaporation->Analysis

A generalized workflow for the solid-phase extraction of this compound.
Detailed Experimental Protocol (Generalised)

The following protocol is a generalized procedure based on methods for the extraction of tributyltin and other organotin compounds from water samples. Optimization will be required for specific sample types and analytical instrumentation.

1. Sorbent Conditioning:

  • Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.

  • Follow with 5-10 mL of deionized water to remove the methanol and equilibrate the sorbent to the aqueous sample conditions. Do not allow the sorbent to dry out after this step.

2. Sample Loading:

  • Adjust the pH of the water sample to between 6 and 7.

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. The optimal volume will depend on the analyte concentration and the sorbent capacity (breakthrough volume).

3. Washing:

  • Wash the cartridge with 5-10 mL of deionized water to remove any co-adsorbed polar impurities.

  • A subsequent wash with a weak organic solvent mixture (e.g., 5% methanol in water) can further remove interferences, but care must be taken to avoid elution of the target analyte.

4. Elution:

  • Elute the retained this compound from the sorbent using a small volume (e.g., 2-5 mL) of an appropriate organic solvent.

  • Commonly used elution solvents for organotins include methanol, acetonitrile, or mixtures thereof, often acidified with a small amount of acetic acid or formic acid to ensure complete protonation and elution of the analytes. The use of a complexing agent like tropolone in the elution solvent has also been shown to improve recovery for some organotin species.[2]

5. Post-Elution Processing:

  • The eluate is typically evaporated to dryness under a gentle stream of nitrogen.

  • The residue is then reconstituted in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS or a suitable solvent for GC-MS).

Conclusion and Recommendations

The selection of an appropriate sorbent is a cornerstone of a successful analytical method for this compound. While C18 sorbents have demonstrated good performance for the closely related tributyltin, modern polymeric sorbents like Oasis HLB and Strata-X offer potential advantages in terms of higher capacity, wider pH stability, and potentially improved batch-to-batch consistency.

For researchers developing new methods for this compound, it is recommended to:

  • Evaluate both C18 and a polymeric sorbent to determine the optimal choice for their specific sample matrix and analytical requirements.

  • Perform recovery experiments by spiking known concentrations of this compound into blank matrix samples to validate the chosen method.

  • Optimize key parameters such as sample pH, loading and elution flow rates, and the composition of the wash and elution solvents to maximize recovery and minimize matrix effects.

By carefully considering the sorbent properties and systematically optimizing the extraction protocol, researchers can develop robust and reliable methods for the accurate determination of this compound in various environmental and biological samples.

References

The Enduring Efficacy of Tributyltin Derivatives: A Comparative Analysis Against Modern Antifouling Agents

Author: BenchChem Technical Support Team. Date: November 2025

Once the gold standard in marine antifouling technology, tributyltin (TBT) compounds, including tributylphenoxystannane, offered unparalleled long-term protection against the costly accumulation of marine organisms on vessel hulls. However, their severe ecotoxicity led to a global ban, paving the way for a new generation of antifouling solutions. This guide provides a comprehensive comparison of the efficacy of TBT-based agents with modern alternatives, supported by available experimental data and standardized testing protocols.

This compound belongs to the family of organotin compounds, more broadly known as tributyltins (TBTs), which were highly effective biocides used in antifouling paints since the 1960s.[1] Their mechanism of action involves the slow release of the toxic TBT moiety, which deters the settlement and growth of a wide spectrum of fouling organisms, from slime and algae to barnacles and tubeworms.[2] TBT-based self-polishing copolymer (SPC) paints were particularly successful, offering reliable antifouling performance for five years or more, a benchmark that modern alternatives strive to meet.[3]

The development of modern antifouling agents has been driven by the need to replace TBT with environmentally benign yet effective technologies. These alternatives can be broadly categorized into two main groups: biocide-based and biocide-free coatings.

Biocide-Based Alternatives: The Evolution of Controlled Release

Modern biocide-based coatings have moved away from the persistent and highly toxic organotins to more environmentally acceptable biocides, primarily copper compounds. These are often used in conjunction with "booster" biocides to broaden the spectrum of activity.

Copper-Based Self-Polishing Copolymers (SPCs): These are the most direct replacements for TBT-SPCs. They utilize a similar self-polishing mechanism where the paint film gradually erodes in seawater, constantly exposing a fresh layer of biocides. Assessments have shown that the antifouling performance of modern tin-free SPCs is on par with TBT-SPCs concerning macrofouling over a five-year period.[3] However, the effectiveness of copper-based paints can be influenced by factors such as the specific formulation and the operational profile of the vessel.

Biocide-Free Alternatives: A Paradigm Shift in Fouling Control

Recognizing the inherent environmental risks of biocides, significant research has focused on developing non-toxic, biocide-free antifouling solutions. These technologies do not kill marine organisms but rather prevent their attachment or facilitate their easy removal.

Silicone-Based Foul-Release Coatings: These coatings create a smooth, low-surface-energy, and non-stick surface to which fouling organisms have difficulty attaching firmly. Any organisms that do settle can typically be removed by the water flow when the vessel is in motion. Studies have shown that silicone-based foul-release coatings can be as effective as copper-based antifouling paints.[2] However, a common concern with these systems is their susceptibility to slime formation, which can impact a vessel's hydrodynamic performance.[3]

Zwitterionic Coatings: A more recent innovation, zwitterionic coatings possess both positive and negative charges within the same polymer chain. This unique chemistry creates a tightly bound layer of water on the surface, which acts as a physical and energetic barrier to the attachment of proteins and microorganisms, the initial stages of biofouling. Research has demonstrated that the incorporation of zwitterionic polymers, such as sulfobetaine methacrylate (SBMA) and carboxybetaine methacrylate (CBMA), can significantly enhance antifouling and foul-release properties. For example, the addition of a PDMS-SBMA triblock copolymer to a coating system has been shown to reduce barnacle adhesion from 0.58 to 0.19 MPa.[4]

Quantitative Comparison of Antifouling Performance

Direct, side-by-side quantitative comparisons of this compound with the full spectrum of modern antifouling agents under identical experimental conditions are scarce due to the ban on TBT. However, by compiling data from various studies that utilize standardized testing methods, a comparative overview can be constructed. The following table summarizes key performance metrics, with the understanding that these values are drawn from different studies and environmental conditions.

Antifouling Agent TypePrimary MechanismFouling Resistance (Typical)Key Performance MetricsLongevity (Typical)
Tributyltin (TBT)-Based SPC Biocidal (Broad Spectrum Toxin)ExcellentHigh resistance to both micro- and macrofouling.5+ years[3]
Copper-Based SPC Biocidal (Copper Toxicity)Good to ExcellentPerformance on par with TBT for macrofouling.[3] May require booster biocides for broad-spectrum efficacy.3-5 years
Silicone Foul-Release Non-stick, low surface energyGood to ExcellentEffective against hard fouling. Susceptible to slime formation.[3] Fouling removal is dependent on vessel speed.5+ years
Zwitterionic Coatings Anti-adhesive hydration layerExcellentSignificant reduction in protein and microbial adhesion. Demonstrated reduction in barnacle adhesion strength.[4]Long-term durability is an active area of research.

Experimental Protocols

The evaluation of antifouling coating efficacy is typically conducted through a combination of laboratory assays and field tests. Standardized methods are crucial for generating comparable and reliable data.

Static Immersion Tests

A common method for assessing antifouling performance is through static immersion of coated panels in a marine environment. This is often carried out following standardized procedures such as ASTM D6990 - Standard Practice for Evaluating Biofouling Resistance and Physical Performance of Marine Coating Systems .

Methodology:

  • Panel Preparation: Test panels of a suitable substrate (e.g., steel, fiberglass) are coated with the antifouling systems being evaluated, alongside control panels (uncoated or coated with a known standard).

  • Immersion: The panels are submerged in a marine environment with a known fouling pressure. The immersion period can range from several months to years.

  • Evaluation: At regular intervals, the panels are inspected and rated for the extent of fouling. This is often done by assessing the percentage of the surface covered by different types of fouling (slime, algae, barnacles, etc.). The physical condition of the coating (e.g., cracking, peeling) is also evaluated.

  • Quantitative Analysis: Fouling biomass can be quantified by scraping the fouling from a known area of the panel, drying it, and measuring its weight (g/cm²).

Dynamic Tests

For foul-release coatings, dynamic testing is essential to evaluate the "release" aspect of their performance.

Methodology (Rotating Drum or Disc):

  • Sample Preparation: Coated discs or panels are prepared as for static immersion tests.

  • Fouling Period: The samples are first subjected to a period of static immersion to allow for fouling to accumulate.

  • Dynamic Exposure: The fouled samples are then placed in a device that rotates them at varying speeds in seawater, simulating the hydrodynamic forces experienced by a ship's hull.

  • Evaluation: The speed at which different types of fouling are removed is recorded. The adhesion strength of remaining organisms, such as barnacles, can be measured using a force gauge to determine the shear force required for removal (measured in Pascals or Megapascals).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental differences in the antifouling mechanisms and a typical experimental workflow for comparing these coatings.

Antifouling_Mechanisms cluster_TBT Tributyltin (TBT) - Biocidal cluster_Modern Modern Agents cluster_Copper Copper-Based - Biocidal cluster_FoulRelease Foul-Release - Non-Stick cluster_Zwitterionic Zwitterionic - Anti-Adhesive TBT TBT leaches from paint Organism Marine Organism TBT->Organism Toxic Effect Death Death or Repulsion Organism->Death Prevents Settlement/Growth Copper Copper ions leach from paint Organism2 Marine Organism Copper->Organism2 Toxic Effect Death2 Death or Repulsion Organism2->Death2 Prevents Settlement Surface Low Energy Surface Organism3 Marine Organism Surface->Organism3 Weak Adhesion Release Fouling Release Organism3->Release Hydrodynamic Forces Hydration Hydration Layer Organism4 Marine Organism Hydration->Organism4 Prevents Adhesion NoAttachment No Attachment Organism4->NoAttachment Repulsion

Caption: Comparative mechanisms of action for different antifouling agents.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_comparison Comparison A Coat Panels (TBT, Copper, Silicone, Zwitterionic, Control) B Static Immersion (e.g., ASTM D6990) A->B C Dynamic Testing (for Foul-Release) A->C D Fouling Rating (% Coverage) B->D E Biomass Analysis (g/cm²) B->E F Adhesion Strength (MPa) C->F G Comparative Efficacy Assessment D->G E->G F->G

Caption: General experimental workflow for comparing antifouling coatings.

References

Confirming the Identity of Tributylphenoxystannane using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data of tributylphenoxystannane with that of its potential precursors and related impurities. By presenting detailed experimental protocols and clear data tables, this document serves as a practical resource for the unambiguous identification and purity assessment of this compound in a laboratory setting.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a synthesized this compound sample using ¹H and ¹³C NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Comparison cluster_3 Identity Confirmation prep Dissolve sample (10-20 mg for ¹H, 50-100 mg for ¹³C) in 0.5-0.7 mL of CDCl₃ filter Filter solution if particulates are present prep->filter transfer Transfer to 5 mm NMR tube filter->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum transfer->acquire_c13 analyze_h1 Analyze ¹H spectrum: - Chemical Shifts - Integration - Multiplicity acquire_h1->analyze_h1 analyze_c13 Analyze ¹³C spectrum: - Chemical Shifts - Number of Signals acquire_c13->analyze_c13 compare_data Compare experimental data with reference tables analyze_h1->compare_data analyze_c13->compare_data confirm Confirm structure of This compound compare_data->confirm Data Match reject Identify impurities or incorrect structure compare_data->reject Data Mismatch

Figure 1. Workflow for NMR-based identification of this compound.

Experimental Protocol: NMR Spectroscopy

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of this compound.

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 10-20 mg of the this compound sample.

  • For ¹³C NMR: Accurately weigh 50-100 mg of the this compound sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]

  • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Solvent: CDCl₃. The residual solvent peak for ¹H NMR is at approximately 7.26 ppm, and for ¹³C NMR, it is at approximately 77.16 ppm.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm can be used as an internal standard for referencing the chemical shifts.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 32 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 220-250 ppm is standard.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce proton coupling information.

Data Presentation and Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for common starting materials and potential impurities.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

CompoundChemical Shift (δ, ppm) - Tributyl GroupChemical Shift (δ, ppm) - Phenyl/Other Group
This compound (Expected) ~0.9 (t, 9H, -CH₃), ~1.3 (sextet, 6H, -CH₂-CH₃), ~1.5 (quintet, 6H, -Sn-CH₂-CH₂-), ~1.1 (t, 6H, -Sn-CH₂-)~6.8-7.3 (m, 5H, -O-C₆H₅)
Tributyltin Chloride 0.93 (t, 9H), 1.35 (sextet, 6H), 1.59 (m, 6H), 1.14 (t, 6H)[2]N/A
Bis(tributyltin) Oxide ~0.9 (t, 18H), ~1.3 (m, 12H), ~1.5 (m, 12H), ~1.1 (t, 12H)N/A
Phenol N/A~4.5-5.5 (broad s, 1H, -OH), 6.9-7.3 (m, 5H, -C₆H₅)

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

CompoundChemical Shift (δ, ppm) - Tributyl GroupChemical Shift (δ, ppm) - Phenyl/Other Group
This compound (Expected) ~13.7 (-CH₃), ~27.4 (-CH₂-CH₃), ~29.1 (-Sn-CH₂-CH₂-), ~16.5 (-Sn-CH₂)~160 (C-O), ~129 (ortho-C), ~120 (para-C), ~118 (meta-C)[3][4]
Tributyltin Chloride 13.6, 27.2, 28.8, 16.2[5]N/A
Bis(tributyltin) Oxide ~13.7, ~27.3, ~29.0, ~16.0N/A
Phenol N/A155.5 (C-OH), 129.8 (ortho-C), 121.2 (para-C), 115.7 (meta-C)

Analysis and Interpretation:

The key to confirming the identity of this compound is the presence of both the characteristic signals for the tributyltin group and the phenoxy group in the correct stoichiometric ratio as determined by ¹H NMR integration.

  • Tributyl Group Signals: The ¹H NMR spectrum should show four distinct signals for the butyl chains: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the tin atom. The integration should correspond to a 9:6:6:6 ratio, which simplifies to 3:2:2:2 for a single butyl group. The ¹³C NMR will show four signals for the four unique carbons of the butyl chains.[2][5]

  • Phenoxy Group Signals: The ¹H NMR will display multiplets in the aromatic region (typically 6.8-7.3 ppm) integrating to 5 protons. The ¹³C NMR will show signals characteristic of a monosubstituted benzene ring, with the carbon attached to the oxygen appearing significantly downfield (around 160 ppm).[3][4]

  • Comparison with Alternatives:

    • Tributyltin chloride and Bis(tributyltin) oxide will show signals for the tributyltin group but will lack the aromatic signals of the phenoxy group.[2][5]

    • Phenol will exhibit the aromatic and hydroxyl proton signals but will not have the aliphatic signals of the tributyl groups.

By carefully analyzing the chemical shifts, integration, and multiplicity in the ¹H and ¹³C NMR spectra and comparing them to the data for potential starting materials and byproducts, a definitive confirmation of the synthesis of this compound can be achieved.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Tributylphenoxystannane, a toxic organotin compound, are critical for ensuring laboratory safety and environmental protection. Adherence to stringent protocols is essential to mitigate risks associated with its toxicity, potential for environmental harm, and reproductive hazards. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment.

Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent exposure. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors.[1]

Spill Response: In the event of a spill, immediately evacuate the area and alert safety personnel. For small spills, use an absorbent material, such as Chemizorb®, to carefully contain the substance. The collected material and any contaminated surfaces should be treated as hazardous waste and disposed of accordingly. Ensure proper ventilation and wear appropriate PPE during cleanup.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound, providing a quick reference for safety assessments.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 3Toxic if swallowed.
Acute Toxicity (Inhalation)Category 3Toxic if inhaled.
Acute Toxicity (Dermal)Category 4Harmful in contact with skin.
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2ACauses serious eye irritation.
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)Category 1Causes damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Acute)Category 1Very toxic to aquatic life.
Aquatic Hazard (Chronic)Category 1Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[2] The primary method for disposal is through a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.

  • Use Designated Containers: Collect all waste, including contaminated labware (e.g., pipette tips, vials), absorbent materials from spills, and used PPE, in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

Step 2: Container Labeling and Storage

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "this compound". Include the full chemical name and any other components of the waste mixture.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[3] The storage area should be well-ventilated.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed waste disposal vendor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.

Step 4: Decontamination of Work Area

  • Thorough Cleaning: After the waste has been prepared for disposal, thoroughly decontaminate the work area, including the fume hood and any equipment used. Use an appropriate solvent and cleaning agent.

  • Dispose of Cleaning Materials: All materials used for decontamination, such as wipes and gloves, must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Storage & Disposal Phase Start Start: this compound Waste Generated Handle Handle with Appropriate PPE in Fume Hood Start->Handle Segregate Segregate this compound Waste Handle->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' & Chemical Name Container->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store Contact Contact Environmental Health & Safety (EHS) Store->Contact Schedule Schedule Pickup with Licensed Waste Vendor Contact->Schedule Document Complete Waste Disposal Documentation Schedule->Document Decontaminate Decontaminate Work Area & Equipment Document->Decontaminate End End: Waste Removed for Proper Disposal Decontaminate->End

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tributylphenoxystannane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The following document provides crucial safety and logistical information for the handling and disposal of Tributylphenoxystannane. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals.

This compound, a member of the organotin compound family, presents significant health risks.[1] Organotin compounds are known for their toxicity, and proper handling is paramount.[2] This guide will provide the necessary protocols for personal protective equipment (PPE), operational procedures, and waste disposal.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is toxic if swallowed or inhaled and is harmful upon skin contact. It is known to cause severe skin and eye irritation.[3] Furthermore, there is a risk of damage to fertility or an unborn child, and prolonged or repeated exposure can lead to organ damage. It is also highly toxic to aquatic life with long-lasting effects.

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant gloves (e.g., Nitrile). The outer glove should be removed and disposed of after the procedure or in case of contamination. The inner glove should be worn under the cuff of the lab coat.[4]To prevent skin contact. Organotins are readily absorbed through the skin.[2] Double gloving provides an additional layer of protection.
Eye and Face Protection Chemical safety goggles and a face shield.[5]To protect against splashes and aerosols that can cause serious eye damage.[3]
Respiratory Protection A NIOSH-approved respirator is required when vapors or aerosols may be generated. This should be used in conjunction with a fume hood.To prevent inhalation of the toxic compound.
Body Protection A lab coat with long sleeves and tight-fitting cuffs. A chemical-resistant apron or coveralls should be worn over the lab coat.[4][5]To protect the skin from accidental spills and contamination.
Footwear Closed-toe shoes made of a chemical-resistant material.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Preparation:

  • Restricted Access: Ensure the work area is clearly designated and access is restricted to authorized personnel only.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood before starting the experiment. This includes the chemical, solvents, reaction vessels, and waste containers.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling and Use:

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert gas like argon or nitrogen.[6]

  • Transferring the Reagent:

    • Use a clean, dry syringe and needle for transferring liquid this compound.[6]

    • To prevent exposure to the atmosphere, draw a small amount of inert gas into the syringe after drawing the liquid.[6]

    • Quickly and carefully insert the needle into the reaction vessel and dispense the reagent.[6]

  • During the Reaction:

    • Continuously monitor the reaction for any unexpected changes.

    • Keep the fume hood sash at the lowest possible height while still allowing for safe manipulation.

Post-Procedure:

  • Quenching: If necessary, quench the reaction carefully according to your specific protocol.

  • Decontamination of Glassware:

    • All glassware that has come into contact with this compound must be decontaminated.

    • A common method is to soak the glassware in a bleach solution overnight.[7][8] This helps to oxidize the organotin compounds into less toxic inorganic tin species.[8]

    • Alternatively, a 20% nitric acid bath can be used.[8]

  • Waste Disposal:

    • All solid and liquid waste contaminated with this compound must be disposed of as hazardous waste.

    • Collect all waste in clearly labeled, sealed containers.[7]

    • Follow your institution's specific guidelines for hazardous waste disposal.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, gown/apron, and finally inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Procedure prep_area Designate & Restrict Area verify_hood Verify Fume Hood Function prep_area->verify_hood gather_materials Assemble Materials in Hood verify_hood->gather_materials don_ppe Don Full PPE gather_materials->don_ppe inert_atmosphere Establish Inert Atmosphere (if needed) don_ppe->inert_atmosphere transfer Transfer Reagent via Syringe inert_atmosphere->transfer monitor Monitor Reaction transfer->monitor quench Quench Reaction (if needed) monitor->quench decontaminate Decontaminate Glassware (Bleach/Acid Bath) quench->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.